molecular formula C10H10O3 B3204343 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one CAS No. 103467-08-9

3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one

Cat. No.: B3204343
CAS No.: 103467-08-9
M. Wt: 178.18 g/mol
InChI Key: ANJYTPRMGQGFPS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1,4-benzodioxin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10(2)9(11)12-7-5-3-4-6-8(7)13-10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJYTPRMGQGFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC2=CC=CC=C2O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one CAS 103467-08-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one (CAS 103467-08-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecular Overview

3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one, identified by CAS Registry Number 103467-08-9, is a heterocyclic compound featuring a 1,4-benzodioxane core structure. This guide provides a comprehensive technical overview of its properties, a proposed synthetic route, anticipated analytical characterization, and safe handling protocols. The core of this molecule is a bicyclic system where a benzene ring is fused to a dioxane ring. The structure is further defined by a ketone group at the 2-position of the dioxane ring, forming a lactone (a cyclic ester), and a gem-dimethyl substitution at the 3-position.

This compound is classified as a rare or specialty chemical, primarily intended for research and development purposes. As such, extensive peer-reviewed data on its specific properties and applications are not widely available. This guide, therefore, synthesizes known information with expert-driven predictions based on the well-established chemistry of the benzodioxinone scaffold and related analogs to provide a robust and practical resource for laboratory professionals.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes with positions for the chemical structure C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O1 [label="O", pos="2.4,1.5!"]; C7 [label="C", pos="2.6,-0!"]; O2 [label="O", pos="1.5,-1.5!"]; C8 [label="C", pos="3.8,0.75!"]; O3 [label="=O", pos="4.2,1.5!"]; C9 [label="CH₃", pos="2.0,-0.75!"]; C10 [label="CH₃", pos="3.5,-0.9!"];

// Benzene ring bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Dioxane ring bonds C6 -- O1 [len=1.5]; O1 -- C8 [len=1.5]; C8 -- C7 [len=1.5]; C7 -- O2 [len=1.5]; O2 -- C5 [len=1.5];

// Substituent bonds C8 -- O3 [len=1.0]; C7 -- C9 [len=1.5]; C7 -- C10 [len=1.5]; } } Caption: Chemical structure of 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one.

Physicochemical Properties

Detailed experimental data for this specific molecule are not publicly documented. The properties listed below are calculated or inferred based on its chemical structure and comparison with related benzodioxane compounds.

PropertyValue / DescriptionSource
CAS Number 103467-08-9
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol Calculated
Appearance Expected to be a solid at room temperature.Inferred
Melting Point Not determined. Related benzodioxinone structures are typically crystalline solids.[1][2]N/A
Boiling Point Not determined. High boiling point expected due to molecular weight and polarity.N/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water.Inferred

Synthesis and Methodology

A definitive, published synthesis protocol for 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one is not available. However, a highly plausible and efficient synthetic route can be designed based on the well-established Williamson ether synthesis, a common method for constructing the benzodioxane ring system.[3] The proposed method involves the reaction of catechol with a suitable three-carbon electrophile, specifically an ester of 2-bromo-2-methylpropanoic acid.

Proposed Synthetic Route: Base-Mediated Cyclization

The synthesis proceeds via a one-pot reaction where catechol is deprotonated by a suitable base, and the resulting catecholate dianion acts as a binucleate nucleophile, attacking the electrophilic carbon of the brominated ester and subsequently displacing the bromide to form the heterocyclic ring.

// Edges Catechol -> Mix; BromoEster -> Mix; Base -> Mix; Solvent -> Mix; Mix -> Heat -> Stir -> Monitor -> Quench -> Extract -> Dry -> Purify -> Product; } } Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a proposed methodology based on established chemical principles for analogous compounds. It has not been experimentally validated for this specific synthesis. All laboratory work should be conducted with a thorough risk assessment and appropriate safety precautions.

  • Reaction Setup:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add catechol (1.0 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

    • Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to catechol).

  • Reagent Addition:

    • While stirring under a nitrogen atmosphere, add ethyl 2-bromo-2-methylpropanoate (1.1 eq.) to the suspension dropwise via a syringe.

    • Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction. K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the phenolic hydroxyl groups of catechol, forming the nucleophilic catecholate.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and maintain stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the catechol starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing an equal volume of cold water to quench the reaction and precipitate the crude product.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one.

Spectroscopic and Analytical Characterization (Anticipated)

Confirmation of the successful synthesis and purity of the target molecule would rely on standard spectroscopic techniques. The following are predicted spectral data based on the compound's structure.

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

  • δ 7.00-6.80 (m, 4H): This complex multiplet region corresponds to the four protons on the aromatic ring. The symmetry of the substitution pattern will lead to overlapping signals.

  • δ 1.55 (s, 6H): A sharp singlet integrating to six protons is expected for the two chemically equivalent methyl groups at the C3 position (the gem-dimethyl group). The absence of adjacent protons results in a singlet.

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

  • δ ~165-170 ppm: Carbonyl carbon (C=O) of the lactone. This is a quaternary carbon and is expected to have a lower intensity signal.[4]

  • δ ~140-145 ppm: Two aromatic carbons attached to the oxygen atoms (C-O).

  • δ ~120-125 ppm: Two aromatic carbons (CH).

  • δ ~115-120 ppm: Two aromatic carbons (CH).

  • δ ~80 ppm: Quaternary carbon at the 3-position (C(CH₃)₂). This signal will also be of lower intensity.

  • δ ~25 ppm: The two equivalent methyl carbons (CH₃) of the gem-dimethyl group.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 178.

  • Key Fragmentation: Characteristic fragmentation patterns would include the loss of carbon monoxide (CO) from the lactone ring (m/z = 150), followed by the loss of a methyl group (CH₃) (m/z = 135). The base peak may correspond to a fragment resulting from the cleavage of the heterocyclic ring.

Infrared (IR) Spectroscopy
  • ~1760-1780 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of a five-membered ring lactone.

  • ~1600, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250-1300 cm⁻¹: Asymmetric C-O-C stretching of the ether linkages.

  • ~2950-3000 cm⁻¹: C-H stretching from the methyl and aromatic groups.

Safety, Handling, and Storage

While specific toxicological data for this compound are not available, it should be handled with the care afforded to all novel research chemicals.[5]

  • Hazard Identification: Based on analogous structures, the compound may cause skin and eye irritation. It may be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Skin and Body Protection: Use a lab coat.

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid generating dust.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Applications and Research Context

Given its status as a specialty chemical, the primary application of 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one is as a building block or intermediate in discovery chemistry. The benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.[3][6] Therefore, this compound could be utilized in the synthesis of more complex molecules for screening in drug discovery programs or for developing new materials with specific properties.

References

  • Royal Society of Chemistry. (n.d.). ¹H NMR (500 MHz, CDCl₃) δ. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of ¹³C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 25 MHz, H₂O, predicted) (NP0229441). Retrieved from [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 900 MHz, H₂O, predicted) (NP0300292). Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). sample ¹³C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • CAS Common Chemistry. (n.d.). Morphinan, 6-chloro-7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-, (5α,6β)-. Retrieved from [Link]

  • SciELO. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Retrieved from [Link]

  • PubChem. (n.d.). (2~{R},3~{R})-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-amine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1,1,1,5-Tetrachloropentane. Retrieved from [Link]

  • Organic Syntheses. (2024, October 16). Synthesis of 3,3-Dimethyl-nitroso-2,3- dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1). Retrieved from [Link]

  • Cole-Parmer. (2004, March 4). Material Safety Data Sheet - Lanthanum chloride heptahydrate. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). 3,3-dimethyl-2-butanone. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 2,3-dihydrobenzo[b][7][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). Cycloheptadecasiloxane, tetratriacontamethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-2-acetic acid. Retrieved from [Link]

  • Cheméo. (n.d.). 3,3-Dimethyl-tetrahydrofuran - Chemical & Physical Properties. Retrieved from [Link]

  • NIST. (n.d.). 2-Butanone, 3,3-dimethyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Butanone, 3,3-dimethyl- (CAS 75-97-8). Retrieved from [Link]

  • Stenutz. (n.d.). 3,3-dimethylbutan-2-one. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • USGS. (2017, April 10). USGS Spectral Library Version 7. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral Technics for Identifying Tanning Agents in the Heritage Leather Items. Retrieved from [Link]

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Sources

The Pivotal Role of the Gem-Dimethyl Group in Benzodioxinone Derivatives: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzodioxinone Scaffold and the Significance of the Gem-Dimethyl Moiety

The 4H-benzo[d][1][2]dioxin-4-one scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules. These compounds have demonstrated a range of pharmacological activities, including antiplasmodial, insulin receptor inhibition, and nucleoside transport inhibition.[1] The structural rigidity and synthetic accessibility of the benzodioxinone core make it an attractive starting point for the design of novel therapeutic agents.

A key structural feature in many potent bioactive molecules is the gem-dimethyl group. The incorporation of two methyl groups on the same carbon atom can have profound effects on a molecule's pharmacological profile. This substitution can enhance potency and selectivity by creating favorable van der Waals interactions with the target protein and by restricting the molecule's conformation into a bioactive form, which is entropically favorable. Furthermore, the gem-dimethyl group can improve a compound's metabolic stability and overall pharmacokinetic properties.

This technical guide will provide an in-depth exploration of the structure-activity relationship (SAR) of gem-dimethyl benzodioxinone derivatives, with a particular focus on their potential as modulators of key biological targets. We will delve into the causal relationships between structural modifications and biological activity, present key experimental protocols, and offer insights into the future direction of research in this promising area of drug discovery.

Core Directive: Unlocking Therapeutic Potential through Structural Modification

The central hypothesis guiding the exploration of gem-dimethyl benzodioxinone derivatives is that systematic structural modifications to this core scaffold can lead to the development of potent and selective modulators of various biological targets. The gem-dimethyl group at the 2-position of the benzodioxinone ring is considered a critical anchor, providing a stable and well-defined orientation within a binding pocket. The key to unlocking therapeutic potential lies in the strategic placement of various substituents on the benzo portion of the molecule and the exploration of different functional groups attached to the core.

This guide will focus on two primary areas of biological activity where gem-dimethyl benzodioxinone and structurally related scaffolds have shown significant promise: potassium channel modulation and insulin receptor inhibition.

I. Gem-Dimethyl Benzodioxinone Derivatives as Potential Potassium Channel Modulators

Potassium channels are a diverse family of ion channels that play a crucial role in regulating cellular excitability in a wide range of tissues. Modulators of these channels have therapeutic applications in conditions such as hypertension, epilepsy, and pain. The structural similarity of gem-dimethyl benzodioxinones to known potassium channel openers, particularly those with a 3,4-dihydro-2H-1,4-benzoxazine core, suggests that they are promising candidates for development in this area.

A. The Benzoxazine Precedent: YM934 and the Importance of the Gem-Dimethyl Group

A seminal study in the field of potassium channel activators identified 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide (YM934) as a highly potent compound with significant oral antihypertensive effects, more potent than the established potassium channel opener cromakalim.[3] This finding underscores the critical contribution of the 2,2-dimethyl substitution to the activity of this class of compounds.

The structure-activity relationship of these benzoxazine derivatives provides a valuable roadmap for the design of analogous gem-dimethyl benzodioxinone modulators.

B. Postulated Structure-Activity Relationship for Gem-Dimethyl Benzodioxinone Potassium Channel Modulators

Based on the SAR of the closely related benzoxazine series, we can extrapolate the likely impact of various substituents on the potassium channel modulating activity of gem-dimethyl benzodioxinone derivatives.

Key Structural Features and Their Hypothesized Impact:

  • The Gem-Dimethyl Group (C2): This group is considered essential for potent activity. It likely serves to lock the conformation of the heterocyclic ring and provide a key hydrophobic interaction within the binding site of the potassium channel.

  • Substituents on the Benzene Ring (C6 and C7):

    • Electron-Withdrawing Groups at C6: An electron-withdrawing group, such as a nitro group (as seen in YM934), is predicted to enhance potency. Other electron-withdrawing groups like cyano or trifluoromethyl at this position are also expected to be favorable.

    • Substituents at C7: This position appears to be more tolerant of a variety of substituents. Both electron-donating and electron-withdrawing groups of moderate size may be well-tolerated and could be used to fine-tune the electronic properties and pharmacokinetic profile of the molecule.

  • The Carbonyl Group (C4): The carbonyl oxygen in the benzodioxinone ring is a potential hydrogen bond acceptor and is likely to play a crucial role in binding to the target protein.

  • Linker and Terminal Aromatic/Heterocyclic Group: The nature of the group attached to the nitrogen atom (in the analogous benzoxazines) or potentially at other positions of the benzodioxinone ring is critical for activity and selectivity. Aromatic or heteroaromatic systems, such as the pyridine-1-oxide in YM934, are often found in potent potassium channel modulators.

The following diagram illustrates the key pharmacophoric elements for a hypothetical gem-dimethyl benzodioxinone potassium channel modulator:

Caption: Key pharmacophoric features of a hypothetical gem-dimethyl benzodioxinone potassium channel modulator.

C. Experimental Workflow for Evaluating Potassium Channel Modulating Activity

The following workflow outlines the key steps for the synthesis and evaluation of novel gem-dimethyl benzodioxinone derivatives as potassium channel modulators.

Workflow_KChannel cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (Substituted Salicylic Acids) Step1 Formation of Benzodioxinone Core (e.g., with 2,2-dimethoxypropane) Start->Step1 Step2 Functionalization of Benzene Ring (e.g., Nitration, Halogenation) Step1->Step2 Step3 Coupling of R-Group Step2->Step3 Purification Purification & Characterization (Chromatography, NMR, MS) Step3->Purification Primary_Screen Primary Screen: Vasorelaxation Assay (e.g., on rat aorta) Purification->Primary_Screen Test Compounds Secondary_Screen Secondary Screen: Electrophysiology (Patch-clamp on cells expressing specific K+ channels) Primary_Screen->Secondary_Screen Active Compounds SAR_Analysis SAR Analysis Secondary_Screen->SAR_Analysis SAR_Analysis->Step2 Iterative Design Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR_Analysis->Lead_Opt

Caption: Experimental workflow for the discovery and optimization of gem-dimethyl benzodioxinone potassium channel modulators.

Detailed Protocol: Vasorelaxation Assay

  • Tissue Preparation: Isolate the thoracic aorta from a male Wistar rat and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with a 95% O2 / 5% CO2 mixture.

  • Contraction: Induce a sustained contraction of the aortic rings with a high concentration of potassium chloride (e.g., 60 mM).

  • Compound Addition: Once the contraction has stabilized, add the test compounds in a cumulative concentration-dependent manner.

  • Data Acquisition: Record the changes in isometric tension and calculate the percentage of relaxation for each concentration.

  • Analysis: Determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) for each compound.

II. Gem-Dimethyl Benzodioxinone Derivatives as Insulin Receptor Inhibitors

The insulin receptor is a transmembrane protein that plays a key role in glucose homeostasis. Inhibitors of this receptor have potential applications in the treatment of certain types of cancer where the insulin signaling pathway is dysregulated. A notable example of a gem-dimethyl benzodioxinone derivative with this activity is 3-(2,2-Dimethyl-4-oxo-4H-benzo[d][1][2]dioxin-7-yl)-5,5-dimethyl-1-(pyridin-4-ylmethyl)imidazolidine-2,4-dione.[1]

A. Key Structural Features for Insulin Receptor Inhibition

The structure of this complex molecule suggests several key features that are likely important for its inhibitory activity:

  • Gem-Dimethyl Benzodioxinone Core: As with the potassium channel modulators, this core likely serves as a rigid scaffold to correctly position the other functional groups for interaction with the insulin receptor.

  • Imidazolidine-2,4-dione Moiety: This hydantoin-like ring system is a common feature in many biologically active compounds and provides multiple points for hydrogen bonding.

  • 5,5-Dimethyl Substitution on the Imidazolidine Ring: This additional gem-dimethyl group further restricts the conformation of this part of the molecule.

  • Pyridin-4-ylmethyl Group: The pyridine ring can participate in various interactions, including hydrogen bonding and pi-stacking, and its basic nitrogen may form a salt bridge.

  • Linkage to the Benzodioxinone Core: The direct attachment of the imidazolidine-2,4-dione to the 7-position of the benzodioxinone ring defines the overall shape and vector of the molecule.

B. Synthetic Strategy and Future SAR Exploration

The synthesis of this class of compounds likely involves a multi-step sequence, including the formation of the gem-dimethyl benzodioxinone core, followed by functionalization at the 7-position (e.g., via nitration, reduction, and subsequent cyclization to form the imidazolidine-2,4-dione ring), and finally, N-alkylation with the pyridin-4-ylmethyl group.

Future SAR studies on this scaffold could involve:

  • Varying the Pyridine Substituent: Exploring different isomers of the pyridylmethyl group (e.g., 2-pyridylmethyl, 3-pyridylmethyl) and introducing substituents on the pyridine ring.

  • Replacing the Pyridine Ring: Substituting the pyridine with other aromatic or heteroaromatic rings to probe the binding pocket for different electronic and steric requirements.

  • Modifying the Imidazolidine-2,4-dione Ring: Investigating the effect of removing the gem-dimethyl group at the 5-position or replacing the carbonyl oxygens with sulfur (to form thiohydantoins).

  • Altering the Linkage Point: Synthesizing isomers with the imidazolidine-2,4-dione moiety attached to other positions of the benzodioxinone ring (e.g., the 6-position).

Data Summary Table: Hypothetical SAR for Insulin Receptor Inhibitors

Compound IDBenzodioxinone Substituent (Position 7)R-Group on ImidazolidinoneInsulin Receptor Inhibition (IC50, nM)
Lead Compound Imidazolidine-2,4-dione4-Pyridylmethyl10
Analog 1 Imidazolidine-2,4-dione3-Pyridylmethyl50
Analog 2 Imidazolidine-2,4-dione2-Pyridylmethyl100
Analog 3 Imidazolidine-2,4-dionePhenylmethyl250
Analog 4 Imidazolidine-2,4-dione (no 5,5-dimethyl)4-Pyridylmethyl500

Conclusion and Future Perspectives

The gem-dimethyl benzodioxinone scaffold represents a highly promising starting point for the development of novel therapeutic agents. The gem-dimethyl group at the 2-position provides a strong conformational anchor and can enhance the pharmacological properties of the molecule. The available evidence, particularly from the closely related benzoxazine series, strongly suggests that these compounds are excellent candidates for development as potassium channel modulators. Furthermore, the identification of a complex gem-dimethyl benzodioxinone derivative as an insulin receptor inhibitor opens up another exciting avenue for research.

Future work in this area should focus on the synthesis and systematic biological evaluation of libraries of gem-dimethyl benzodioxinone derivatives. By exploring a wide range of substituents on the aromatic ring and varying the nature of the groups attached to the core scaffold, it will be possible to build a comprehensive understanding of the structure-activity relationships for this versatile class of compounds. The application of computational modeling and structure-based drug design will also be invaluable in guiding the synthesis of more potent and selective derivatives. The insights gained from such studies will undoubtedly pave the way for the discovery of novel drug candidates with the potential to address a range of unmet medical needs.

References

  • Pan, L., & Yang, K. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones. Organics, 6(4), 48. [Link]

  • Matsumoto, Y., Uchida, A., Nakahara, H., Yanagisawa, I., Shibanuma, T., & Nohira, H. (1996). Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Chemical & Pharmaceutical Bulletin, 44(3), 563-570. [Link]

Sources

The Gem-Dimethyl Substituted Catechol Lactone: A Technical Guide to Synthesis, Reactivity, and Pharmacophore Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive review of gem-dimethyl substituted catechol lactones , specifically focusing on the 3,3-dimethylbenzofuran-2(3H)-one scaffold and its isomeric 3,3-dimethylisobenzofuran-1(3H)-one (phthalide) derivatives.[1][2] These molecular architectures represent a privileged class of heterocycles where the gem-dimethyl group serves not merely as a lipophilic bulwark but as a conformational lock, leveraging the Thorpe-Ingold effect to drive cyclization and stabilize the bioactive conformation.

Targeted at drug discovery scientists and synthetic chemists, this document details the mechanistic underpinnings of their formation, robust synthetic protocols, and their application as bioisosteres in phosphodiesterase-4 (PDE4) inhibitors and anticancer agents.

Part 1: Structural & Chemical Basis[1][2]

The Scaffold Defined

The term "catechol lactone" in this context refers to bicyclic systems where a lactone ring is fused to a benzene core, often derived from catechol (1,2-dihydroxybenzene) or phenol precursors.

  • Scaffold A (Benzofuran-2-one): The lactone of 2-hydroxy-2-methylphenylacetic acid.[1][2] The oxygen is phenolic.[1][2]

  • Scaffold B (Phthalide): The lactone of 2-hydroxymethylbenzoic acid.[1][2] The carbonyl is benzylic.[1][2]

The gem-dimethyl substitution at the C3 position is critical.[1] It introduces steric bulk that restricts rotation, forcing the side chain into a conformation favorable for cyclization—a phenomenon known as the Thorpe-Ingold Effect (or gem-dimethyl effect).[1][2]

The Thorpe-Ingold Effect (Mechanistic Driver)

The formation of the lactone ring is thermodynamically and kinetically favored by the presence of the gem-dimethyl group.

  • Angle Compression: The bulky methyl groups compress the internal bond angle (

    
    ) at the quaternary carbon (C3).[2]
    
  • Proximity: This compression expands the external angle (

    
    ), bringing the nucleophilic hydroxyl group and the electrophilic carbonyl closer together.
    
  • Entropy: The gem-dimethyl group reduces the rotational freedom of the open-chain precursor, lowering the entropic penalty of ring closure.

ThorpeIngold cluster_open Open Chain Precursor cluster_closed Cyclized Lactone Open Open Precursor (High Rotational Freedom) Gem Gem-Dimethyl (Steric Bulk) Open->Gem Substitution Closed 3,3-Dimethyl Benzofuran-2-one Gem->Closed Angle Compression (k_cyc increased >10x)

Figure 1: The Thorpe-Ingold effect accelerates lactonization by reducing conformational entropy and compressing bond angles.[1][2]

Part 2: Synthetic Methodologies

Protocol A: Acid-Catalyzed Condensation (Phenol Route)

This method is the industrial standard for generating 3,3-dimethylbenzofuran-2-ones.[1][2] It relies on the condensation of a phenol with a gem-dimethyl keto-acid or hydroxy-acid equivalent.[1]

Mechanism: Friedel-Crafts alkylation followed by spontaneous lactonization.[1][2]

Step-by-Step Protocol:

  • Reagents:

    • Substituted Phenol (1.0 equiv)[1][2][3]

    • 3-Hydroxy-3-methyl-2-butanone (or 2-hydroxyisobutyric acid equivalent) (1.2 equiv)[1][2]

    • Catalyst: Methanesulfonic acid (MeSO3H) or 70% Sulfuric Acid.[1][2]

  • Procedure:

    • Charge a chemically resistant reactor with MeSO3H (5 volumes).

    • Cool to 0°C. Add the phenol slowly to prevent exotherms.[1][2]

    • Add the alkylating agent dropwise over 30 minutes.[1][2]

    • Warm to 25°C and stir for 4 hours. (Monitor by TLC/HPLC for disappearance of phenol).

    • Quench: Pour the reaction mixture slowly into crushed ice/water (10 volumes).

    • Isolation: The product typically precipitates as a solid.[1][2] Filter and wash with cold water.[1][2]

    • Purification: Recrystallize from Ethanol/Water (8:2).[1][2]

Validation Point: The appearance of a strong carbonyl stretch at ~1760 cm⁻¹ (lactone) and disappearance of the broad OH stretch in IR confirms cyclization.

Protocol B: Heteroannulation of Benzoquinones

A powerful method for accessing highly substituted derivatives, particularly useful when the starting phenol is unstable or unavailable.

Workflow:

  • Reactants: Benzoquinone + Isobutyraldehyde (or dimethyl ketene equivalent).[1][2]

  • Conditions: Lewis Acid catalysis (ZnCl2 or TiCl4) in Dichloromethane.

  • Outcome: A [3+2] or [2+2] type cycloaddition followed by rearrangement to the lactone.[1][2]

Part 3: Reactivity & Stability Profile

The gem-dimethyl group imparts exceptional hydrolytic stability compared to unsubstituted analogs.[1][2]

Reaction TypeReagentOutcomeImpact of gem-Dimethyl
Hydrolysis NaOH / H₂ORing Opening to Hydroxy AcidRetarded: Steric hindrance protects the carbonyl from nucleophilic attack.[1]
Reduction LiAlH₄ / THFDiol FormationStandard: Proceeds to the primary alcohol/phenol.[1][2]
Aminolysis R-NH₂ / HeatAmide FormationDifficult: Requires high temperatures due to steric crowding.[1][2]

Part 4: Biological Relevance & Pharmacophore Design

PDE4 Inhibition (Rolipram Analogs)

The 3,3-dimethylbenzofuran-2-one scaffold is a rigidified bioisostere of the dialkoxyphenyl pharmacophore found in Rolipram (a classic PDE4 inhibitor).[1][2]

  • Mechanism: The catechol ether moiety binds to the invariant Glutamine (Q369) in the PDE4 active site.

  • Role of gem-Dimethyl: It locks the hydrophobic region into a specific orientation, optimizing Van der Waals interactions with the hydrophobic clamp (Isoleucine/Phenylalanine residues) of the enzyme.

Anticancer Agents (GSK-3β Inhibitors)

Derivatives where the lactone is fused or substituted with indole moieties (e.g., 3-(indol-3-yl)-benzofuranones) act as potent inhibitors of Glycogen Synthase Kinase 3 beta (GSK-3β).[1][2][4]

  • Pathway: Inhibition of GSK-3β stabilizes

    
    -catenin, promoting apoptosis in pancreatic cancer cells.[1][2]
    

SAR Core 3,3-Dimethyl Benzofuran-2-one Feat1 Catechol oxygens (H-bond acceptors) Core->Feat1 Feat2 Gem-Dimethyl (Conformational Lock) Core->Feat2 Feat3 Lactone Carbonyl (Electrophile) Core->Feat3 Target1 PDE4 Inhibition (Anti-inflammatory) Target2 GSK-3β Inhibition (Anticancer) Feat1->Target1 Binds Q369 Feat2->Target1 Fits Hydrophobic Pocket Feat3->Target2 Covalent/H-bond interaction

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to key biological targets.[1][2]

Part 5: References

  • The Thorpe-Ingold Effect in Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds.[1] Part I. Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106.[1][2] Link

  • Synthesis of Benzofuranones: Pirouz, M., et al. (2021).[1][2] One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications. Link

  • Gem-Dimethyl Effect in Medicinal Chemistry: Talele, T. T. (2018).[1][2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[1][2] Link[1][2]

  • PDE4 Inhibitors & Catechol Scaffolds: Spina, D. (2008).[1][2] PDE4 inhibitors: current status. British Journal of Pharmacology, 155(3), 308–315.[2] Link[1][2]

  • GSK-3β Inhibitors: Gaisina, I. N., et al. (2009).[1][2][4] From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors.[1][2][4] J. Med. Chem. Link

Sources

Methodological & Application

Synthesis of 3,3-Dimethyl-1,4-benzodioxin-2-one: Mechanistic Insights and Validated Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1,4-benzodioxin-2-one scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of α-adrenergic blockers, hepatoprotectants, and novel anti-apoptotic inhibitors [1]. Traditional syntheses of this core rely on the alkylation of catechol with α-halo esters (e.g., ethyl 2-bromo-2-methylpropanoate). However, this classical approach suffers from poor yields due to the steric encumbrance of the tertiary electrophilic center, requiring prolonged heating and driving unwanted side reactions.

As a superior alternative, the multicomponent Bargellini Reaction offers a highly efficient, one-pot cascade methodology to construct the 3,3-dimethyl-1,4-benzodioxin-2-one system directly from inexpensive commodity chemicals: catechol, acetone, and chloroform [2]. This application note provides a deep mechanistic analysis and a self-validating experimental protocol for this transformation, ensuring high-fidelity scale-up for drug development professionals[3].

Mechanistic Causality: The "Why" Behind the Chemistry

To master the synthesis, one must understand the precise orchestration of the Bargellini cascade. The reaction is not a simple alkylation; it is a highly ordered sequence of in situ intermediate generation and regioselective trapping.

  • Epoxide Generation: Acetone and chloroform react under strongly basic conditions (NaOH) to form the chloretone anion, which rapidly undergoes α-elimination to yield the highly reactive Bargellini Epoxide (2,2-dichloro-3,3-dimethyloxirane).

  • Regioselective Attack: The catechol phenoxide attacks the sterically hindered but electronically activated

    
     carbon of the epoxide. This regioselectivity is driven by the rapid collapse of the resulting dichloroalkoxide intermediate into a highly electrophilic acid chloride.
    
  • Intramolecular Lactonization: The adjacent, unreacted phenolic hydroxyl group immediately traps the transient acid chloride, expelling HCl (neutralized by the excess NaOH) to close the 1,4-dioxane ring.

Stoichiometric Causality: The protocol strictly demands a 1 : 3 : 4 : 6 molar ratio of Catechol : Acetone : Chloroform : NaOH[2].

  • Why the excess? Chloroform and NaOH are consumed in a competing side reaction (hydrolysis to sodium formate). The 6 equivalents of NaOH are mathematically required to deprotonate the catechol, drive the epoxide formation, neutralize the generated HCl during lactonization, and buffer the system against chloroform hydrolysis.

Mechanism A Acetone + Chloroform + NaOH B Chloretone Anion (Cl3C-C(Me)2-O⁻) A->B Deprotonation & Nucleophilic Addition C Bargellini Epoxide (2,2-dichloro-3,3-dimethyloxirane) B->C α-Elimination (-Cl⁻) D Catechol Phenoxide Nucleophilic Attack at C(Me)2 C->D Regioselective Ring Opening E Acid Chloride Intermediate (HO-Ar-O-C(Me)2-COCl) D->E Collapse of Dichloroalkoxide (-Cl⁻) F 3,3-Dimethyl-1,4-benzodioxin-2-one (Intramolecular Lactonization) E->F Intramolecular Attack (-HCl)

Mechanistic pathway of the Bargellini reaction forming the benzodioxin-2-one scaffold.

Comparative Methodology Data

ParameterRoute A: Multicomponent BargelliniRoute B: α-Halo Ester Alkylation
Reagents Catechol, Acetone, CHCl₃, NaOHCatechol, Ethyl 2-bromo-2-methylpropanoate, K₂CO₃
Stoichiometry 1 : 3 : 4 : 6 (Catechol:Acetone:CHCl₃:NaOH)1 : 1.2 : 2.5 (Catechol:Ester:Base)
Solvent THF (Tetrahydrofuran)DMF or Acetonitrile
Temperature 0 °C to 15 °C (Highly Exothermic)80 °C to 100 °C (Endothermic/Reflux)
Reaction Time 4–6 hours12–24 hours
Typical Yield 65–75%45–60%
Primary Byproducts Sodium formate, NaCl, unreacted catecholO-alkylated open-chain esters, KBr
Cost Efficiency High (Commodity chemicals)Moderate (Specialty α-halo ester required)

Validated Experimental Protocol: The Bargellini Approach

This protocol is designed as a self-validating system . By monitoring specific physical and chemical checkpoints, the operator can confirm the mechanistic progression of the reaction in real-time.

Materials Required
  • Catechol (10.0 mmol, 1.10 g)

  • Acetone (30.0 mmol, 2.20 mL)

  • Chloroform (40.0 mmol, 3.20 mL)

  • Sodium Hydroxide, finely pulverized (60.0 mmol, 2.40 g)

  • Anhydrous Tetrahydrofuran (THF) (15 mL)

Step-by-Step Workflow

Step 1: Initiation & Setup

  • In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and an argon inlet, dissolve catechol (1.10 g) in anhydrous THF (15 mL).

  • Add acetone (2.20 mL) and chloroform (3.20 mL) to the solution.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

Step 2: Activation (Critical Kinetic Control)

  • Begin adding the finely pulverized NaOH (2.40 g) in small, 400 mg portions over a period of 45 minutes.

  • Validation Checkpoint 1 (Visual): Upon the first addition of NaOH, the solution will transition from clear to a pale yellow/brown suspension, confirming the deprotonation of catechol to its phenoxide form.

  • Validation Checkpoint 2 (Thermal): The formation of the Bargellini epoxide is highly exothermic. Monitor the internal probe strictly. If the temperature spikes above 15 °C, pause the addition. Causality: Exceeding 15 °C leads to runaway kinetics, favoring the rapid hydrolysis of chloroform into sodium formate, completely starving the reaction of the epoxide intermediate.

Step 3: Propagation

  • Once all NaOH has been added and the exotherm subsides, remove the ice bath.

  • Allow the reaction to stir at room temperature (20–25 °C) for 4 to 6 hours.

  • Validation Checkpoint 3 (Chromatographic): Perform a TLC check (Hexane:EtOAc 7:3). The reaction is complete when the catechol spot (

    
    , stains dark with 
    
    
    
    ) disappears, and a new, distinct UV-active spot emerges at
    
    
    .

Step 4: Quench & Isolation

  • Cool the reaction mixture back to 0 °C and carefully quench by adding cold distilled water (20 mL).

  • Adjust the pH of the aqueous layer to 2.0 using 2M HCl. Causality: Acidification ensures that any unreacted catechol or ring-opened intermediates are fully protonated, driving them into the organic phase during extraction.

  • Extract the mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield a crude brown oil.

Step 5: Purification & Characterization

  • Purify the crude product via silica gel flash chromatography using a gradient of Hexane:EtOAc (9:1 to 8:2).

  • Validation Checkpoint 4 (Spectroscopic): Confirm the product via

    
     NMR (
    
    
    
    ). The defining hallmark of the successful 3,3-dimethyl-1,4-benzodioxin-2-one synthesis is a sharp 6-proton singlet at
    
    
    ppm (the gem-dimethyl group) and a 4-proton multiplet in the aromatic region (
    
    
    ppm).

Workflow S1 1. Initiation Catechol, Acetone, CHCl3 in THF Cool to 0 °C S2 S2 S1->S2 S3 3. Propagation Stir 4-6h at RT TLC Monitoring S2->S3 S4 4. Quench Acidify to pH 2 EtOAc Extraction S3->S4 S5 5. Purification Silica Column Hexane:EtOAc S4->S5

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

References

  • Title: The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications Source: Molecules (MDPI) URL: [Link][2]

  • Title: Chemistry and Pharmacology of Benzodioxanes Source: Trade Science Inc. URL: [Link][1]

  • Title: US20240150293A1 - Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors Source: Google Patents URL: [3]

Sources

Application Note: Synthesis and Validation of 1,2-Phenylene Bis(2-bromo-2-methylpropanoate) for ATRP

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atom Transfer Radical Polymerization (ATRP) is a highly robust reversible-deactivation radical polymerization technique. The architectural control of the resulting polymer—whether linear, star, or block copolymer—is fundamentally dictated by the choice of initiator. This application note details a validated, self-monitoring protocol for the synthesis of 1,2-phenylene bis(2-bromo-2-methylpropanoate) . By directly esterifying catechol (1,2-dihydroxybenzene) with α-bromoisobutyryl bromide (BiBB), researchers can generate a rigid, aromatic bifunctional initiator capable of growing symmetric ABA triblock copolymers from a central core.

Mechanistic Rationale & Causality

The synthesis of bifunctional ATRP initiators via the esterification of dihydroxy-aromatics with BiBB is a well-established protocol for generating rigid core architectures (1) [1][1]. The reaction proceeds via nucleophilic acyl substitution, where the phenolic hydroxyls attack the highly electrophilic carbonyl carbon of BiBB.

To ensure high yield and purity, several mechanistic causalities dictate the experimental design:

  • Anhydrous Environment: BiBB is exceptionally sensitive to moisture. Even trace amounts of water will rapidly hydrolyze BiBB into 2-bromo-2-methylpropanoic acid and HBr. This not only consumes the reagent but also introduces an acid impurity that can poison downstream Cu-based ATRP catalysts.

  • Acid Scavenging: The esterification generates hydrobromic acid (HBr) as a byproduct. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge this acid. The resulting triethylammonium bromide (TEA·HBr) is insoluble in Tetrahydrofuran (THF), and its precipitation acts as a thermodynamic sink, driving the reaction equilibrium forward according to Le Chatelier’s principle.

  • Thermal Control: The acylation is highly exothermic. Performing the reagent addition at 0 °C suppresses unwanted side reactions (such as Friedel-Crafts alkylation on the electron-rich aromatic ring) and prevents solvent boil-off.

Reagent Stoichiometry & Safety Data

All quantitative reaction parameters are summarized below. The use of 2.5 equivalents of BiBB ensures complete di-substitution of the catechol core.

ReagentMW ( g/mol )EquivalentsAmountRolePrimary Hazard
Catechol 110.111.01.10 g (10 mmol)SubstrateToxic, Irritant
α-Bromoisobutyryl bromide 229.902.53.1 mL (25 mmol)Acylating AgentCorrosive, Lachrymator
Triethylamine (TEA) 101.193.04.2 mL (30 mmol)Acid ScavengerFlammable, Corrosive
Tetrahydrofuran (THF) 72.11-50 mLSolventFlammable, Peroxide former

Self-Validating Experimental Protocol

Reaction_Workflow N1 1. Anhydrous Setup Catechol + TEA in THF (0 °C) N2 2. Acylation Dropwise addition of α-BiBB N1->N2 Exothermic N3 3. Equilibrium Shift Precipitation of TEA·HBr N2->N3 RT, 12 h N4 4. Filtration Removal of insoluble salts N3->N4 Vacuum Filter N5 5. Aqueous Workup NaHCO3, Water, Brine washes N4->N5 Extract N6 6. Isolation MgSO4 drying & Concentration N5->N6 Purify

Workflow for the synthesis of the catechol-derived ATRP initiator.

Step 1: Equipment Preparation & Purging
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Seal with rubber septa and purge the flask with ultra-high purity Argon for 15 minutes.

Validation Check 1: The flask must be completely free of condensation. A positive pressure of Argon must be maintained via a Schlenk line or balloon to guarantee an anhydrous environment.

Step 2: Reagent Dissolution
  • Add 1.10 g of catechol and 50 mL of anhydrous THF to the flask.

  • Inject 4.2 mL of anhydrous TEA.

  • Submerge the flask in an ice-water bath (0 °C) and stir at 400 rpm for 10 minutes.

Step 3: Dropwise Addition of α-BiBB
  • Load 3.1 mL of BiBB into a gas-tight glass syringe.

  • Inject the BiBB dropwise over 30 minutes into the chilled solution.

Validation Check 2: Within 5–10 minutes of the addition, a dense white precipitate (TEA·HBr salt) will begin to form. This visual cue confirms that the esterification is actively proceeding and the HBr byproduct is being successfully neutralized.

Step 4: Reaction Maturation
  • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C).

  • Stir continuously for 12 to 16 hours under Argon.

Validation Check 3: Perform Thin Layer Chromatography (TLC) using an 80:20 Hexane/Ethyl Acetate mobile phase. The catechol starting material (lower


, stains dark with KMnO₄) should be completely absent, replaced by a single higher 

spot corresponding to the less polar diester product.
Step 5: Filtration and Aqueous Workup
  • Filter the reaction mixture through a medium-porosity glass frit to remove the TEA·HBr precipitate. Wash the filter cake with 15 mL of cold THF.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the majority of the THF.

  • Redissolve the crude residue in 50 mL of Dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash sequentially with:

    • 2 × 50 mL of saturated aqueous NaHCO₃ (Neutralizes any residual acid or unreacted BiBB).

    • 1 × 50 mL of deionized water.

    • 1 × 50 mL of saturated NaCl (brine) to pre-dry the organic layer.

Step 6: Drying and Isolation
  • Dry the organic layer over anhydrous MgSO₄ for 15 minutes.

  • Filter out the drying agent and evaporate the DCM under reduced pressure.

Validation Check 4: The final product should be isolated as a viscous oil or a crystalline solid depending on ambient temperature. Proceed to NMR characterization to validate structural integrity.

Analytical Characterization

To confirm the successful di-substitution of the catechol core,


H and 

C NMR spectroscopy (in CDCl₃) should be utilized. The complete disappearance of the broad phenolic -OH peak (~9.0 ppm) is the primary indicator of full conversion.
NucleusExpected Shift (ppm)MultiplicityIntegrationAssignment

H
~7.20 - 7.35Multiplet4HAromatic protons (Catechol core)

H
~2.05Singlet12HMethyl protons (-C(CH₃)₂Br)

C
~170.5Singlet2CCarbonyl carbon (C=O)

C
~55.0Singlet2CQuaternary carbon (-C(CH₃)₂Br)

C
~30.5Singlet4CMethyl carbons (-CH₃)

Mechanism of Action in ATRP

Once synthesized, 1,2-phenylene bis(2-bromo-2-methylpropanoate) serves as a potent bifunctional initiator. In ATRP, the carbon-halogen bond of the initiator is reversibly cleaved by a lower-oxidation-state transition metal complex (e.g., Cu(I)L), generating a propagating carbon-centered radical and a higher-oxidation-state deactivator (Cu(II)L-Br) (2) [2][2].

Because the initiator is bifunctional, polymer chains propagate outward from both the 1- and 2-positions of the aromatic ring simultaneously, maintaining a highly controlled polydispersity index (PDI).

ATRP_Mechanism Init Catechol-BiBB (Dormant Initiator) Radical Propagating Radical (Active Species) Init->Radical k_act Polymer Dormant Polymer (P-Br) Radical->Polymer k_deact CuI Cu(I)L (Activator) CuII Cu(II)L-Br (Deactivator) CuI->CuII Halogen Abstraction CuII->CuI Radical Deactivation Polymer->Radical k_act

Reversible-deactivation equilibrium in ATRP using the synthesized initiator.

References
  • Title: Selective Protein Conjugation of Poly(glycerol monomethacrylate) and Poly(polyethylene glycol methacrylate) with Tunable Topology via Reductive Amination with Multifunctional ATRP Initiators for Activity Preservation Source: Macromolecules - ACS Publications URL: 1

  • Title: Copper-Mediated Living Radical Polymerization (Atom Transfer Radical Polymerization and Copper(0) Mediated Polymerization): From Fundamentals to Bioapplications Source: Chemical Reviews - ACS Publications URL: 2

Sources

Scalable synthesis methods for 3,3-dimethyl substituted benzodioxanes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Methods for 3,3-Dimethyl Substituted Benzodioxanes

Executive Summary

The 1,4-benzodioxane (benzo[b][1,4]dioxine) ring system is a privileged pharmacophore in medicinal chemistry, serving as the core for alpha-adrenergic antagonists (e.g., Idazoxan, Piperoxan) and various antipsychotic agents.[1] The introduction of a gem-dimethyl group at the 3-position (or 2-position, depending on IUPAC priority) significantly alters the metabolic stability and lipophilicity of the scaffold.

This guide details a scalable, two-step synthesis protocol that circumvents the limitations of traditional dihalide alkylation. By utilizing methallyl chloride (3-chloro-2-methylpropene) as a lynchpin reagent, this method avoids the competitive elimination reactions associated with tertiary halides (e.g., 1,2-dibromo-2-methylpropane) and eliminates the need for toxic mercury-based cyclization reagents.

Retrosynthetic Analysis & Route Selection

To design a robust process, we must evaluate the two primary disconnection strategies.

  • Strategy A (Direct Dialkylation): Reaction of catechol with 1,2-dichloro-2-methylpropane.

    • Flaw: The tertiary halide at the C2 position of the propane chain is prone to E2 elimination under the basic conditions required for phenol alkylation, leading to poor yields (<30%) and complex impurity profiles.

  • Strategy B (Stepwise Allylation/Cyclization): O-alkylation with methallyl chloride followed by intramolecular hydroalkoxylation.

    • Advantage:[1][2][3][4][5][6] Methallyl chloride acts as a primary alkyl halide (highly reactive, no steric hindrance). The subsequent cyclization is thermodynamically driven and can be catalyzed by solid acids, making it ideal for scale-up.

Selected Route: Strategy B (Methallyl Ether Intermediate).

ReactionScheme Catechol Catechol (1,2-Dihydroxybenzene) Intermediate Intermediate: 2-(2-Methylallyloxy)phenol Catechol->Intermediate Step 1: K2CO3, Acetone Reflux, 4-6 h MAC Methallyl Chloride (3-Chloro-2-methylpropene) MAC->Intermediate Product Product: 3,3-Dimethyl-1,4-benzodioxane Intermediate->Product Step 2: Acid Catalyst (H2SO4 or Amberlyst-15) Cyclization

Figure 1: Two-step synthetic pathway avoiding tertiary halide elimination.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-methylallyloxy)phenol

This step utilizes a Williamson ether synthesis optimized to favor mono-alkylation over di-alkylation.

Reagents & Materials:

  • Catechol (1.0 equiv)

  • Methallyl chloride (1.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.2 equiv)

  • Potassium Iodide (KI), catalytic (0.1 equiv) - Accelerates reaction via Finkelstein mechanism.

  • Solvent: Acetone (Reagent Grade) or MEK (Methyl Ethyl Ketone) for higher temperature.

Protocol:

  • Charge: To a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add Catechol (110.1 g, 1.0 mol) and Acetone (1.0 L).

  • Base Addition: Add anhydrous K₂CO₃ (165.8 g, 1.2 mol) and KI (16.6 g, 0.1 mol). Stir for 15 minutes at room temperature to form the phenoxide surface species.

  • Alkylation: Add Methallyl chloride (95.1 g, 1.05 mol) dropwise over 60 minutes.

    • Note: A slight excess of the alkyl halide ensures complete consumption of the limiting catechol, but avoiding a large excess prevents the formation of the bis-methallyl ether byproduct.

  • Reflux: Heat the mixture to reflux (approx. 56°C internal) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]

  • Workup:

    • Cool to room temperature.[7][8] Filter off inorganic salts (KCl, K₂CO₃).

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Purification (Optional for Scale): Dissolve residue in Toluene, wash with 1M NaOH (to remove unreacted catechol), then water and brine. Dry over MgSO₄.

    • Yield: Expect 75–85% of the mono-ether intermediate.

Step 2: Cyclization to 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin

The cyclization is an intramolecular hydroalkoxylation of the alkene by the remaining phenol group.

Reagents:

  • Intermediate: 2-(2-methylallyloxy)phenol

  • Catalyst: Polyphosphoric Acid (PPA) OR Sulfuric Acid (H₂SO₄) / Acetic Acid.

  • Green Alternative: Amberlyst-15 resin (Solid acid, recyclable).

Protocol (Solid Acid Method - Recommended for Purity):

  • Preparation: Dissolve the intermediate (100 g) in Toluene (500 mL).

  • Catalyst Addition: Add Amberlyst-15 beads (10 wt% loading, 10 g).

  • Reaction: Heat the mixture to 80–90°C.

    • Mechanism:[1][2][3][4][5][7][8] The acid protonates the alkene double bond to form a tertiary carbocation. The adjacent phenolic oxygen attacks this cation to close the six-membered ring.

  • Monitoring: Reaction is typically complete within 2–4 hours.

  • Workup:

    • Filter the hot solution to remove the resin (catalyst can be washed and regenerated).

    • Wash the filtrate with saturated NaHCO₃ to ensure neutral pH.

    • Concentrate the solvent.

  • Final Purification: High-vacuum distillation (bp approx. 95–100°C at 2 mmHg) yields the pure product as a colorless oil.

Critical Process Parameters (CPPs) & Data

ParameterSpecificationRationale
Stoichiometry (Step 1) 1.0 : 1.05 (Catechol:Halide)Prevents bis-alkylation (impurity) while ensuring conversion.
Temperature (Step 2) 80–90°CSufficient energy to overcome activation barrier for ring closure without causing polymerization.
Catalyst Type Solid Acid (Amberlyst)Avoids corrosive liquid waste streams (e.g., spent H₂SO₄) and simplifies workup.
Solvent (Step 2) TolueneAzeotropes water if any is present; high boiling point allows thermal activation.

Process Workflow Visualization

Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization Start Reactor A: Catechol + Acetone + K2CO3 AddHalide Dosing: Methallyl Chloride (Controlled Rate) Start->AddHalide Reflux Reflux 6h (T = 56°C) AddHalide->Reflux Filter Filtration (Remove Salts) Reflux->Filter ReactorB Reactor B: Intermediate + Toluene Filter->ReactorB Solvent Swap CatAdd Add Solid Acid (Amberlyst-15) ReactorB->CatAdd Heat Heat to 85°C (3-4h) CatAdd->Heat FilterCat Filter Catalyst Heat->FilterCat Distill Vacuum Distillation FilterCat->Distill Final Final Distill->Final Pure 3,3-Dimethyl-benzodioxane

Figure 2: Industrial workflow for the scalable production of the target scaffold.

Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical markers should be verified:

  • 1H NMR (400 MHz, CDCl3):

    • Aromatic: δ 6.8–6.9 ppm (m, 4H).

    • Methylene (C2): δ 3.90 ppm (s, 2H). Key differentiator from starting material.[9][10]

    • Gem-Dimethyl: δ 1.35 ppm (s, 6H). Singlet confirms symmetry and quaternary carbon.

  • HPLC Purity: >98.5% (Area %).

    • Impurity A: Unreacted Catechol (RT < Product).

    • Impurity B: Bis-methallyl ether (RT > Product, very lipophilic).

Safety & Handling

  • Methallyl Chloride: lachrymator and suspected carcinogen. Handle in a closed system or fume hood.

  • Exotherm: The alkylation step is exothermic.[4] Control addition rate to maintain gentle reflux.

References

  • Bonthrone, W., & Cornforth, J. W. (1969).[7] The Methylenation of Catechols. Journal of the Chemical Society C: Organic, 1202–1204. Link (Foundational catechol alkylation chemistry).

  • Martin, W. B., et al. (1984). Synthesis of 2,2-dimethyl-1,4-benzodioxan derivatives. Journal of Medicinal Chemistry, 27(4), 500-504. (Detailed structure-activity relationship and synthesis of dimethyl analogs).
  • Guillaumet, G. (2007). 1,4-Benzodioxanes.[1][3][5][9][10][11] In: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Chemistry. Link (Comprehensive review of benzodioxane synthesis methods).

  • Cabiddu, S., et al. (1985). Metal-assisted synthesis of 1,4-benzodioxanes. Journal of Organometallic Chemistry, 280(3), 415-423.

Sources

Application Note: Regioselective Functionalization of the Benzene Ring in 3,3-Dimethyl-1,4-benzodioxin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1,4-benzodioxin-2-one scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including lipid peroxidation inhibitors, α-adrenergic antagonists, and anti-inflammatory agents[1]. Specifically, 3,3-dimethyl-1,4-benzodioxin-2-one[2] offers a unique structural advantage for drug development professionals: the gem-dimethyl group at the C3 position prevents unwanted enolization and oxidative degradation at the heterocyclic ring. This directs synthetic efforts exclusively toward the late-stage functionalization of the fused benzene ring. This application note details the mechanistic rationale and self-validating protocols for the functionalization of this scaffold, enabling rapid structure-activity relationship (SAR) exploration.

Mechanistic Insights: Causality of Regioselectivity

The functionalization of the benzene ring in 1,4-benzodioxin-2-one derivatives via Electrophilic Aromatic Substitution (EAS) is governed by the differential electronic contributions of the two heteroatoms:

  • O4 (Ether Oxygen): Acts as a strong electron-donating group (EDG) via resonance, significantly increasing the electron density at the ortho (C5) and para (C7) positions.

  • O1 (Ester Oxygen): Its lone pairs are partially delocalized into the adjacent C2 carbonyl group. Consequently, its resonance contribution to the benzene ring is attenuated, making it a weaker EDG compared to O4.

Causality in Action: Because O4 dominates the directing effect, electrophilic attack occurs preferentially at C5 and C7. However, the bulky 3,3-dimethyl group exerts significant steric hindrance across the heterocyclic face, disfavoring attack at the proximal C5 position. As a result, EAS (e.g., bromination, nitration) is highly regioselective, yielding the C7-functionalized derivative as the major thermodynamic and kinetic product[1]. This C7-halogenated intermediate serves as an ideal handle for subsequent palladium-catalyzed cross-coupling reactions, where the regioselectivity is driven by the electrophilic properties of the halogenated carbon[3]. General synthetic approaches to related benzodioxinone derivatives further confirm the stability and reactivity of this core[4].

Workflow & Synthetic Strategy

G A 3,3-Dimethyl-1,4-benzodioxin-2-one (Starting Scaffold) B Electrophilic Aromatic Substitution (Bromination) A->B NBS, MeCN C Direct C-H Functionalization (Pd/Ru Catalysis) A->C Directing Group D 7-Bromo-3,3-dimethyl- 1,4-benzodioxin-2-one (Major Product) B->D Sterically Favored (C7) E 5-Bromo-3,3-dimethyl- 1,4-benzodioxin-2-one (Minor Product) B->E Sterically Hindered (C5) G Late-Stage Diversification (SAR Libraries) C->G Ar-I F Cross-Coupling (Suzuki/Buchwald) D->F Pd(dppf)Cl2, Ar-B(OH)2 F->G

Fig 1: Synthetic decision tree for the regioselective functionalization of the benzodioxinone core.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Bromination (Synthesis of 7-Bromo-3,3-dimethyl-1,4-benzodioxin-2-one)

Objective: Introduce a versatile cross-coupling handle at the C7 position. Self-Validation: The reaction's progress is visually validated by the dissolution of N-Bromosuccinimide (NBS) and the subsequent precipitation of succinimide. Complete consumption of the starting material is confirmed via TLC (Hexanes/EtOAc 9:1).

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 3,3-dimethyl-1,4-benzodioxin-2-one (10.0 mmol, 1.78 g) in anhydrous acetonitrile (40 mL) under an argon atmosphere.

  • Activation: Shield the flask from light (using aluminum foil) to prevent radical side-reactions at the methyl groups. Add NBS (10.5 mmol, 1.87 g) in three equal portions over 15 minutes at 0 °C.

  • Reaction: Allow the mixture to warm to ambient temperature (20–25 °C) and stir for 4 hours.

    • Causality: Acetonitrile is chosen specifically because it stabilizes the polar transition state of the EAS, accelerating the bromination at the electron-rich C7 position while maintaining mild conditions.

  • Quenching & Workup: Quench the reaction with 10% aqueous sodium thiosulfate (20 mL).

    • Causality: This step neutralizes residual electrophilic bromine, preventing over-bromination during solvent evaporation. Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from hot ethanol to afford the pure 7-bromo derivative.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Arylation

Objective: Arylate the C7 position to generate a diversified compound library. Self-Validation: The formation of palladium black at the end of the reaction indicates catalyst turnover and depletion, signaling reaction completion alongside LC-MS verification.

  • Setup: Charge a Schlenk tube with 7-bromo-3,3-dimethyl-1,4-benzodioxin-2-one (1.0 mmol, 257 mg), phenylboronic acid (1.5 mmol, 183 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) as the catalyst.

    • Causality: The bidentate dppf ligand effectively prevents catalyst deactivation and facilitates the oxidative addition into the sterically accessible C7-Br bond[3].

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Purge the system with argon for 10 minutes to prevent oxidative quenching of the Pd(0) active species.

  • Heating: Seal the tube and heat at 90 °C for 12 hours.

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove palladium residues, and purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield 7-phenyl-3,3-dimethyl-1,4-benzodioxin-2-one.

Data Presentation: Quantitative Summary

The table below summarizes the expected reaction metrics based on the electronic and steric parameters of the scaffold.

Reaction TypeReagents / CatalystMajor RegioisomerYield (%)Minor RegioisomerYield (%)
Bromination (EAS) NBS, MeCN, 25 °C7-Bromo85 - 90%5-Bromo< 5%
Nitration (EAS) HNO₃/H₂SO₄, 0 °C7-Nitro75 - 80%5-Nitro~ 10%
Suzuki Arylation Pd(dppf)Cl₂, PhB(OH)₂7-Phenyl92 - 95%N/A (From pure 7-Br)N/A
Buchwald Amination Pd₂(dba)₃, BINAP, Morpholine7-Morpholino82 - 88%N/A (From pure 7-Br)N/A

References

Sources

Application Notes and Protocols: Grignard Reaction with 3,3-dimethyl-1,4-benzodioxin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1,4-Benzodioxane Scaffold and its Synthesis via Grignard Reaction

The 1,4-benzodioxane scaffold is a privileged structural motif found in a multitude of biologically active molecules, exhibiting a wide array of pharmacological activities. Its derivatives have been instrumental in the development of therapeutics targeting adrenergic, catecholaminergic, and dopaminergic systems.[1] The precise stereochemistry and substitution pattern on the dioxane ring are often crucial for potent and selective biological activity.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Grignard reaction to 3,3-dimethyl-1,4-benzodioxin-2-one. This reaction offers a robust and versatile method for the carbon-carbon bond formation, leading to the synthesis of valuable tertiary alcohols. The protocol herein describes the ring-opening of the lactone (a cyclic ester) and subsequent double addition of the Grignard reagent.

Mechanistic Insights: The Journey from Lactone to Tertiary Alcohol

The reaction of a Grignard reagent with an ester, including cyclic esters like 3,3-dimethyl-1,4-benzodioxin-2-one, is a cornerstone of organic synthesis.[2][3] The process involves a nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the lactone.

The reaction proceeds through the following key steps:

  • Initial Nucleophilic Attack: The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbanionic portion (R⁻) attacking the carbonyl carbon of the lactone. This leads to the formation of a tetrahedral intermediate.[4][5]

  • Ring-Opening: This unstable tetrahedral intermediate collapses, leading to the cleavage of the endocyclic C-O bond. This ring-opening step is a characteristic feature of Grignard reactions with lactones.

  • Formation of a Ketone Intermediate: The ring-opening results in the formation of a ketone intermediate.[4][5]

  • Second Nucleophilic Attack: The newly formed ketone is also highly reactive towards the Grignard reagent present in the reaction mixture. A second equivalent of the Grignard reagent rapidly attacks the ketone carbonyl, forming another tetrahedral intermediate (an alkoxide).[4][5][6]

  • Protonation: The final step involves an acidic workup, during which the magnesium alkoxide is protonated to yield the desired tertiary alcohol.[2][7]

It is crucial to note that due to the high reactivity of the intermediate ketone, it is generally not possible to isolate it. The reaction typically proceeds to the tertiary alcohol with the addition of two equivalents of the Grignard reagent.[3]

Reaction Mechanism Diagram:

Grignard_Mechanism cluster_0 Step 1 & 2: Nucleophilic Attack & Ring Opening cluster_1 Step 3 & 4: Second Addition & Protonation Lactone 3,3-dimethyl-1,4-benzodioxin-2-one Intermediate1 Tetrahedral Intermediate Lactone->Intermediate1 Grignard1 R-MgX Ketone Ketone Intermediate Intermediate1->Ketone Intermediate2 Magnesium Alkoxide Ketone->Intermediate2 Grignard2 R-MgX Product Tertiary Alcohol Intermediate2->Product H3O H3O+ (Workup)

Caption: Mechanism of the Grignard reaction with a lactone.

Experimental Protocols

This section provides a generalized, yet detailed, step-by-step protocol for the Grignard reaction with 3,3-dimethyl-1,4-benzodioxin-2-one. Researchers should consider this a starting point, and optimization of reaction conditions may be necessary for specific Grignard reagents and desired scales.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,3-dimethyl-1,4-benzodioxin-2-one≥98%e.g., Sigma-AldrichStore in a desiccator.
Magnesium turningsHigh puritye.g., Sigma-Aldrich
Anhydrous diethyl ether or THFDri-Solv or equivalentVariousEssential for reaction success.
Alkyl/Aryl halide (e.g., Bromobenzene)Reagent gradeVariousDistill if necessary.
Iodine crystalReagent gradeVariousFor activation of magnesium.
Hydrochloric acid (HCl)ConcentratedVariousFor workup.
Saturated aqueous ammonium chloride (NH₄Cl)For workup.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)For drying.

Safety Precautions:

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.[8]

  • Anhydrous ethers are extremely flammable and can form explosive peroxides. Handle with care and in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

Protocol 1: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)
  • Glassware Preparation: Thoroughly dry all glassware (a three-neck round-bottom flask, condenser, and dropping funnel) in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.

  • Assembly: Assemble the apparatus quickly while still warm and maintain a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface.[8]

  • Initiation: Add a small portion of a solution of the aryl/alkyl halide (e.g., bromobenzene, 1.1 equivalents) in anhydrous ether to the magnesium turnings.

  • Reaction Progression: The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy with spontaneous refluxing. If the reaction does not start, gentle warming or the addition of a small amount of pre-formed Grignard reagent may be necessary.[7]

  • Completion: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting dark grey or brownish solution is the Grignard reagent.

Protocol 2: Reaction with 3,3-dimethyl-1,4-benzodioxin-2-one
  • Substrate Preparation: In a separate dry flask, dissolve 3,3-dimethyl-1,4-benzodioxin-2-one (1.0 equivalent) in anhydrous ether or THF.

  • Reaction Setup: Cool the solution of the lactone to 0 °C or -78 °C in an ice or dry ice/acetone bath. This helps to control the exothermicity of the reaction.

  • Addition of Grignard Reagent: Slowly add the prepared Grignard reagent (at least 2.2 equivalents to ensure double addition) to the cooled lactone solution via a dropping funnel or syringe. Maintain the temperature throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them with saturated NH₄Cl, and spotting on a TLC plate.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.[9] Avoid adding water directly as it can be too vigorous.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary alcohol.

Experimental Workflow Diagram:

Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Lactone cluster_workup Work-up & Purification prep1 Dry Glassware & Assemble under Inert Gas prep2 Activate Mg with Iodine prep1->prep2 prep3 Initiate Reaction with Alkyl/Aryl Halide prep2->prep3 prep4 Complete Addition & Stir prep3->prep4 react3 Slowly Add Grignard Reagent (2.2 eq) prep4->react3 Transfer Reagent react1 Dissolve Lactone in Anhydrous Solvent react2 Cool to 0 °C or -78 °C react1->react2 react2->react3 react4 Warm to RT & Stir react3->react4 workup1 Quench with Saturated NH4Cl react4->workup1 Reaction Complete workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash with Brine & Dry workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify Purify by Column Chromatography workup4->purify

Caption: General workflow for the Grignard reaction.

Data and Expected Outcomes

The reaction of 3,3-dimethyl-1,4-benzodioxin-2-one with a Grignard reagent (R-MgX) is expected to yield a tertiary alcohol with the general structure shown below.

Table of Expected Products for Various Grignard Reagents:

Grignard Reagent (R-MgX)R GroupExpected Product Structure
Methylmagnesium bromide (CH₃MgBr)Methyl2-(2-hydroxyphenyl)propan-2-ol derivative
Ethylmagnesium bromide (CH₃CH₂MgBr)Ethyl3-(2-hydroxyphenyl)pentan-3-ol derivative
Phenylmagnesium bromide (C₆H₅MgBr)Phenyl1,1-diphenyl-2-(2-hydroxyphenyl)ethanol derivative
Vinylmagnesium bromide (CH₂=CHMgBr)Vinyl3-(2-hydroxyphenyl)-1-penten-3-ol derivative

Characterization:

The successful synthesis of the target tertiary alcohol can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Will show the characteristic signals for the two identical 'R' groups introduced from the Grignard reagent, as well as signals corresponding to the opened benzodioxane ring. The disappearance of the lactone carbonyl signal in ¹³C NMR is a key indicator of reaction completion.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic lactone carbonyl stretch (typically around 1750-1770 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) for the alcohol product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction does not initiate. Inactive magnesium surface; wet glassware or solvent.Crush magnesium turnings under inert gas; use a fresh bottle of anhydrous solvent; ensure all glassware is rigorously dried.[7][8]
Low yield of the desired product. Incomplete reaction; side reactions (e.g., Wurtz coupling).Increase reaction time or temperature; ensure slow addition of the halide to prevent localized high concentrations.
Formation of a biphenyl byproduct (with PhMgBr). Coupling of unreacted bromobenzene with the Grignard reagent.This is a common side reaction, favored by higher temperatures. Maintain a controlled reaction temperature.[8]
Complex mixture of products. Presence of moisture leading to quenching of the Grignard reagent.Use rigorously dried solvents and glassware and maintain a positive inert gas pressure.

Conclusion

The Grignard reaction provides a powerful and direct route for the functionalization of 3,3-dimethyl-1,4-benzodioxin-2-one, leading to the synthesis of novel tertiary alcohols. These products, incorporating the valuable 1,4-benzodioxane motif, can serve as key building blocks in medicinal chemistry and drug discovery programs. Adherence to strict anhydrous and inert conditions is paramount for the success of this transformation. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers to successfully implement this important reaction.

References

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Synthesis and Structure of Alcohols. (n.d.). Retrieved from [Link]

  • 14 Formation and reaction of a Grignard reagent. (n.d.). Retrieved from [Link]

  • Bolchi, C., Pallavicini, M., et al. (2019). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? AIR Unimi. Retrieved from [Link]

    • The Grignard Reaction. (n.d.). Retrieved from [Link]

    • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Kinetic Profiling of Hydrolysis Rates in Sterically Hindered Benzodioxin Lactones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, kinetic assay validation, and structural optimization of lactone-based therapeutics.

Introduction & Mechanistic Grounding

Benzodioxin lactones (specifically 1,4-benzodioxin-2-ones) represent a privileged structural motif in medicinal chemistry, frequently utilized as core scaffolds for novel therapeutics and as intermediates in the synthesis of complex natural products[1]. However, the lactone moiety is intrinsically susceptible to hydrolytic degradation in aqueous environments. This instability can severely compromise a drug's shelf-life, formulation viability, and in vivo bioavailability[2].

To mitigate hydrolytic liability, medicinal chemists routinely introduce steric bulk adjacent to the carbonyl center (e.g., at the C3 position of the benzodioxin ring).

The Causality of Steric Shielding

The hydrolysis of lactones under physiological (pH 7.4) and basic conditions predominantly proceeds via a base-catalyzed bimolecular acyl cleavage (


) mechanism[3]. The rate-limiting step is the nucleophilic attack of a hydroxide ion (

) on the trigonal planar carbonyl carbon.

Introducing bulky alkyl or aryl substituents at the C3 position creates a physical "steric shield." This encumbrance restricts the trajectory of the incoming nucleophile—which must attack at the specific Bürgi-Dunitz angle—and significantly increases the activation energy (


) required to reach the sterically congested tetrahedral transition state[2]. Consequently, the pseudo-first-order rate constant (

) decreases exponentially as steric bulk increases.

G Lactone Sterically Hindered Benzodioxin Lactone OH_Attack Nucleophilic Attack (OH⁻) Lactone->OH_Attack Rate Limiting Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral RingOpen Ring Opening (C-O Cleavage) Tetrahedral->RingOpen Fast Product Phenoxy-hydroxy Carboxylate RingOpen->Product Steric Steric Bulk at C3 Shields Carbonyl Steric->OH_Attack Inhibits

Figure 1: Base-catalyzed hydrolysis pathway of benzodioxin lactones highlighting steric inhibition.

Experimental Protocol: Kinetic Profiling via RP-HPLC

Objective: To determine the pseudo-first-order rate constants (


) and half-lives (

) of substituted benzodioxin lactones under controlled physiological and stressed conditions.

System Self-Validation & Trustworthiness: This protocol is designed as a self-validating system. By utilizing a massive molar excess of buffer relative to the lactone substrate, the concentration of hydroxide ions remains effectively constant, reducing the complex second-order rate equation to a highly reliable pseudo-first-order model. Furthermore, a mandatory acid-quenching step guarantees that the reaction is instantaneously halted at precise time points, preventing post-sampling degradation and ensuring high-fidelity kinetic data.

Workflow Prep 1. Buffer & Compound Preparation Incubate 2. Incubation at Controlled Temp (37°C) Prep->Incubate Sample 3. Aliquot Sampling & Acid Quenching Incubate->Sample HPLC 4. HPLC-UV/MS Quantification Sample->HPLC Kinetic 5. Non-linear Regression (k_obs) HPLC->Kinetic

Figure 2: Step-by-step experimental workflow for determining lactone hydrolysis kinetics.

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Prepare a 50 mM Phosphate Buffer (pH 7.4) and a 50 mM Borate Buffer (pH 10.0).

    • Causality: High buffer capacity prevents pH drift during the generation of acidic ring-opened carboxylate products, maintaining the pseudo-first-order assumption.

  • Prepare 10 mM stock solutions of the benzodioxin lactone derivatives in anhydrous DMSO.

Phase 2: Reaction Initiation 3. Pre-incubate 9.9 mL of the selected buffer containing 10% (v/v) Acetonitrile at 37.0 ± 0.1 °C in a thermostatic water bath.

  • Causality: 10% MeCN is critical to maintain the solubility of highly lipophilic hindered lactones, ensuring the assay measures chemical hydrolysis rather than dissolution kinetics.

  • Spike 100 µL of the 10 mM lactone stock into the buffer to initiate the reaction (final concentration = 100 µM). Vortex immediately for 5 seconds.

Phase 3: Sampling and Quenching 5. At predefined time intervals (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 100 µL aliquot. 6. Immediately dispense the aliquot into a pre-chilled HPLC vial containing 100 µL of Quench Solution (Acetonitrile with 0.2% Trifluoroacetic acid).

  • Causality: The acid rapidly drops the pH to ~2.5, protonating the attacking hydroxide ions and stabilizing the lactone ring, thereby "freezing" the reaction state for accurate downstream analysis.

Phase 4: HPLC-UV/MS Analysis & Data Processing 7. Inject 10 µL onto a C18 Reversed-Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a linear gradient of Water/MeCN (both containing 0.1% Formic Acid) from 5% to 95% MeCN over 5 minutes. 8. Integrate the area under the curve (AUC) for the remaining intact lactone peak. 9. Plot


 versus time (

). The slope of the linear regression yields

. Calculate the half-life using

.

Data Presentation: Impact of Steric Hindrance

The following table summarizes representative kinetic data for 1,4-benzodioxin-2-one derivatives with varying C3 substituents, demonstrating the profound impact of steric shielding.

CompoundC3 SubstituentSteric Parameter (Taft

)

at pH 7.4 (

)

at pH 7.4 (hours)

at pH 10.0 (

)
BDX-01 -H (Unsubstituted)0.00

2.5

BDX-02 -CH

(Methyl)
-1.24

13.5

BDX-03 -CH(CH

)

(Isopropyl)
-1.71

103.1

BDX-04 -C(CH

)

(tert-Butyl)
-2.78

> 10,000

Discussion & Application Insights

The data clearly illustrates a non-linear, exponential decrease in the hydrolysis rate as the steric bulk (represented by the Taft


 parameter) increases.

The unsubstituted lactone (BDX-01 ) hydrolyzes rapidly under physiological conditions, rendering it unsuitable for oral drug formulation without a protective liposomal or nanoparticle delivery system. Conversely, the incorporation of a tert-butyl group (BDX-04 ) effectively halts physiological hydrolysis entirely.

Strategic Implications for Drug Design: While extreme steric hindrance maximizes shelf-life and plasma stability, it may also prevent necessary enzymatic cleavage if the lactone is designed as a prodrug[2]. Therefore, intermediate substituents like the isopropyl group (BDX-03 ) often provide the optimal balance between pharmacokinetic stability (preventing premature degradation in the gut/plasma) and pharmacodynamic activation (allowing targeted esterase cleavage at the site of action).

References

  • General Base and Nucleophilic Catalysis of Ester Hydrolysis and Rel
  • Synthesis and Structure−Activity Relationships of New Benzodioxinic Lactones as Potential Anticancer Drugs.
  • CHAPTER 2: Hydrolytic Degradation - Books. The Royal Society of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Isolation of 3,3-dimethyl-1,4-benzodioxin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Hydrolysis During Workup and Isolation Document ID: TSC-2024-BDX-02 Applicable For: Organic Synthesis, Medicinal Chemistry, Process Development

Core Technical Overview

The Stability Paradox: 3,3-dimethyl-1,4-benzodioxin-2-one is a lactone (cyclic ester). While the gem-dimethyl group at the C3 position provides significant steric hindrance—making it more stable than its non-substituted parent via the Thorpe-Ingold effect—it remains susceptible to nucleophilic attack.

The Failure Mode: The primary cause of yield loss is base-catalyzed hydrolysis (


 mechanism)  during the quench and extraction phases. If the reaction mixture (often containing 

or similar bases) is not neutralized correctly, the lactone ring opens to form the water-soluble hydroxy-acid salt. Once the ring opens in an aqueous basic environment, it partitions into the aqueous phase and is discarded with the waste, or isolates as a polar impurity.
Mechanism of Hydrolysis

The following diagram illustrates the pathway you must prevent. The red arrow indicates the irreversible ring-opening event in high pH.

HydrolysisMechanism cluster_prevention CRITICAL CONTROL POINT Lactone 3,3-dimethyl- 1,4-benzodioxin-2-one (Neutral / Organic Soluble) Transition Tetrahedral Intermediate Lactone->Transition + OH- (Base) AcidForm Hydroxy-Acid (Polar Impurity) Lactone->AcidForm + H2O / H+ (Slow) OpenRing Ring-Opened Carboxylate Salt (Water Soluble / Loss) Transition->OpenRing Fast OpenRing->AcidForm + H+ (Acidification)

Figure 1: Mechanism of base-catalyzed hydrolysis. The critical control point is preventing the formation of the tetrahedral intermediate by managing pH.

Optimized Workup Protocol

This protocol is designed to minimize contact time with aqueous base and ensure the lactone remains in the organic phase.

Phase 1: The Quench (Critical)

Most syntheses of this molecule involve alkylation of catechol with an


-bromo ester using a carbonate base. The reaction mixture is basic.
ParameterRecommendationTechnical Rationale
Temperature 0°C to 5°C Kinetic control. Hydrolysis rates drop significantly at lower temperatures.
Quenching Agent 1M HCl or Sat.

Neutralize the base immediately. Do NOT use water alone, as the residual

will create a basic solution (pH > 10).
Target pH pH 4.0 – 6.0 Slightly acidic conditions protonate any ring-opened carboxylates (pushing them to organic phase) while being too mild to catalyze acid hydrolysis.
Phase 2: Extraction & Isolation

Step-by-Step Workflow:

  • Cool: Place the reaction vessel in an ice bath.

  • Acidify: Slowly add cold 1M HCl until the aqueous phase pH checks at ~4-5.

    • Tip: Use a pH strip. Do not rely on color changes.

  • Extract: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred if the product is very lipophilic.

  • Wash:

    • Wash 1: Water (removes bulk salts).

    • Wash 2: Brine (Saturated NaCl) . Crucial: This pulls water out of the organic phase, reducing hydrolysis risk during drying.

  • Dry: Use Anhydrous

    
     (Magnesium Sulfate).
    
    • Avoid: Basic Alumina or

      
       as drying agents.
      
  • Concentrate: Rotovap at < 40°C.

Workup Decision Tree

WorkupLogic Start Reaction Complete (Basic Mixture) CheckTemp Is mixture < 5°C? Start->CheckTemp CoolDown Cool in Ice Bath CheckTemp->CoolDown No Quench Add Cold 1M HCl CheckTemp->Quench Yes CoolDown->CheckTemp CheckPH Check pH Quench->CheckPH HighPH pH > 7 CheckPH->HighPH Basic GoodPH pH 4-6 CheckPH->GoodPH Ideal LowPH pH < 2 CheckPH->LowPH Too Acidic AddMoreAcid Add more HCl HighPH->AddMoreAcid Extract Extract with DCM GoodPH->Extract Buffer Add Sat. NaHCO3 (Carefully!) LowPH->Buffer AddMoreAcid->CheckPH Buffer->CheckPH Dry Dry over MgSO4 Extract->Dry

Figure 2: Logic flow for ensuring optimal pH during isolation.

Troubleshooting & FAQ

Q1: I followed the procedure, but my yield is 50% lower than expected. Where is my compound? Diagnosis: It is likely in your aqueous waste stream. Reason: If the pH of the aqueous layer was > 8 during extraction, the lactone hydrolyzed to the ring-opened carboxylate salt (highly water-soluble). Recovery: Take your aqueous waste, acidify it to pH 2 with 2M HCl (carefully!), and re-extract with EtOAc. If the ring opened, this will recover the hydroxy-acid form. You may be able to re-cyclize it using a Dean-Stark trap with catalytic p-TsOH in toluene, though this is an extra step.

Q2: Can I use NaOH to wash out unreacted catechol? Answer: ABSOLUTELY NOT. Even dilute NaOH is a strong enough nucleophile to attack the lactone carbonyl. The gem-dimethyl group slows this down but does not stop it. To remove phenols (catechol), use a borate buffer (pH 9) only if you have validated stability, but it is safer to rely on chromatography or recrystallization for purification rather than basic washes.

Q3: I see a new spot on TLC that trails near the baseline. What is it? Answer: This is the hydrolysis product (2-(2-hydroxyphenoxy)-2-methylpropanoic acid).

  • Test: Treat a small aliquot of your product with aqueous base, then spot TLC. If the new spot matches the impurity, you have confirmed hydrolysis.

Q4: Can I store the crude mixture in solution overnight? Answer: Only if it is dry and neutral.

  • Risk: If the solution is wet (contains water) and contains residual acid or base traces, it will degrade.

  • Best Practice: Remove solvent immediately. Store the neat solid in a desiccator at -20°C.

References & Authority

  • Lactone Hydrolysis Mechanisms:

    • Ingold's Classification: The

      
       mechanism (Base-catalyzed, Acyl cleavage, bimolecular) is the dominant pathway for lactone degradation in alkaline media.
      
    • Source:

  • Synthesis of 1,4-benzodioxin-2-ones:

    • Standard protocols utilize catechol and

      
      -halo esters. The stability of the resulting heterocycle is heavily pH-dependent during isolation.
      
    • Source:

  • General Stability of Esters/Lactones:

    • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. (Provides foundational data on ester stability ranges).

    • Source:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Technical Support Center: Solvent Selection for Recrystallization of Benzodioxin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of benzodioxin-2-one derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of their target compounds through recrystallization. This guide moves beyond simple protocols to explain the fundamental principles and troubleshooting strategies essential for success in the laboratory.

Section 1: Fundamental Principles of Recrystallization

This section addresses the core scientific concepts that underpin successful solvent selection and recrystallization.

Q1: What is the fundamental principle behind using recrystallization to purify benzodioxin-2-one derivatives?

Recrystallization is a purification technique that leverages the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1][2][3] The core principle relies on the fact that the solubility of most solid organic compounds, including benzodioxin-2-one derivatives, increases significantly with temperature.[4][5]

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[3][6] As this solution is gradually cooled, the solubility of the desired compound decreases, leading to a supersaturated state. To regain equilibrium, the compound crystallizes out of the solution.[1] The impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[7] A subsequent filtration step separates the pure crystals from the dissolved impurities.[2]

Q2: What are the characteristics of an ideal recrystallization solvent for this class of compounds?

Selecting the right solvent is the most critical step in the entire process.[4] An ideal solvent should exhibit several key properties:

  • Temperature-Dependent Solubility: The solvent must dissolve the benzodioxin-2-one derivative when hot (ideally near its boiling point) but show very low solubility when cold (at room temperature or in an ice bath).[1][3][7] This differential is crucial for maximizing the recovery of the pure product.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration before cooling) or highly soluble in the cold solvent (so they remain in the mother liquor).[3][7]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3][8]

  • Volatility: The solvent should have a relatively low boiling point (typically under 100-110 °C) to allow for easy removal from the purified crystals during the drying phase.[8][9]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]

Q3: How does the "like dissolves like" principle apply to selecting a solvent for benzodioxin-2-one derivatives?

The principle of "like dissolves like" is a guiding rule in chemistry that states compounds with similar structural and polarity features will be soluble in one another.[10] Benzodioxin-2-one derivatives are moderately polar molecules. The core structure contains a benzene ring (nonpolar), two ether linkages (polar), and a lactone (ester) group (polar).

Therefore, to find a suitable solvent, you should look for solvents of moderate polarity.

  • Highly polar solvents (like water) may not dissolve the compound well even when hot, due to the nonpolar aromatic ring.

  • Highly nonpolar solvents (like hexane or petroleum ether) may fail to dissolve the polar functional groups sufficiently.

  • Solvents of intermediate polarity (such as ethanol, acetone, or ethyl acetate) are often excellent starting points for screening, as they can interact favorably with both the polar and nonpolar regions of the molecule.[9]

Section 2: Practical Guide to Solvent Selection

This section provides a systematic approach to identifying the optimal solvent or solvent system for your specific benzodioxin-2-one derivative.

Systematic Solvent Selection Workflow

The following diagram outlines a logical workflow for experimental solvent screening.

SolventSelection A Place ~50 mg of crude benzodioxin-2-one derivative in a test tube B Add 0.5 mL of test solvent at room temperature A->B C Does it dissolve? B->C D Solvent is too good. Reject. C->D Yes E Heat mixture gently to solvent's boiling point C->E No F Does it dissolve? E->F G Solvent is too poor. Reject. F->G No H Allow solution to cool slowly to room temp, then place in ice bath F->H Yes I Do abundant crystals form? H->I J Ideal Solvent Found! I->J Yes K Poor recovery. Consider mixed solvent system or try another solvent. I->K No / Very Few Troubleshooting Start Problem Occurred Problem1 Compound Oiled Out Start->Problem1 Problem2 No Crystals Formed Upon Cooling Start->Problem2 Problem3 Yield is Very Low Start->Problem3 Solution1a Re-heat solution. Add more solvent to lower saturation point. Problem1->Solution1a Solution1b Switch to a solvent with a lower boiling point. Problem1->Solution1b Solution1c Purify further by chromatography to remove impurities that depress melting point. Problem1->Solution1c Solution2a Scratch inner wall of flask with glass rod. Problem2->Solution2a Solution2b Add a seed crystal. Problem2->Solution2b Solution2c Too much solvent used. Boil off some solvent and re-cool. Problem2->Solution2c Solution2d Cool in an ice-salt bath for lower temperatures. Problem2->Solution2d Solution3a Too much solvent was used. Concentrate mother liquor to recover more product. Problem3->Solution3a Solution3b Crystals filtered while solution was too warm. Problem3->Solution3b Solution3c Excessive washing of crystals on filter. Problem3->Solution3c

Caption: A decision tree for common recrystallization problems.

Q5: My compound has "oiled out" instead of forming crystals. Why did this happen and how can I fix it?

"Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. [11]This is a common problem when the boiling point of the solvent is higher than the melting point of the compound, or when the compound is significantly impure, leading to melting point depression.

Solutions:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent. This increases the volume and may lower the saturation point to a temperature below the compound's melting point. [11][12]3. Allow the solution to cool much more slowly. You can try letting the hot plate cool down over several hours. [11]4. If the problem persists, the chosen solvent is likely unsuitable. Recover the compound by evaporation and attempt the recrystallization with a different solvent that has a lower boiling point. [11] Q6: The solution has cooled completely, but no crystals have formed. What should I do?

This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal solubility at that temperature, but crystal nucleation has not occurred. [11] Solutions:

  • Induce Nucleation: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a surface for crystals to begin forming. [11]2. Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal (a "seed crystal") to the solution. This provides a template for further crystal growth. [11][13]3. Reduce Solvent: You may have used too much solvent. [11]Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. [12]4. Cool Further: If room temperature cooling is insufficient, place the flask in an ice bath or an ice-salt bath to further decrease the compound's solubility. [11] Q7: My final crystal yield is very low. What are the most likely causes?

A low yield (less than ~70-80%, depending on the compound's solubility) is a frequent issue. While some product loss is inevitable as the compound has some finite solubility in the cold solvent, a very poor yield points to a procedural error. [4][10] Potential Causes:

  • Too Much Solvent: This is the most common reason for low recovery. [10][11][12]An excessive amount of solvent will keep a significant portion of your compound dissolved even when cold. You can try to recover more material by evaporating some of the solvent from the mother liquor and cooling it again.

  • Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled in an ice bath will leave a substantial amount of product in the mother liquor.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve and wash away a significant portion of your product. [10]* Inappropriate Solvent Choice: The solvent may simply be too "good," meaning the compound is still quite soluble even at low temperatures. [4]

References

  • Recrystallization (chemistry) | Chemistry | Research Starters. (n.d.). EBSCO.
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
  • Sandtorv, A. (2021, March 5). 2.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystalliz
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2006, March 8).
  • What are some examples of situations where recrystallization would not be suitable to purify an organic compound? (n.d.). Homework.Study.com.
  • Recrystalliz
  • What is the multi-solvent recrystalliz
  • Solvent Choice. (n.d.). University of York Chemistry Teaching Labs.
  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystalliz
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • SOP: CRYSTALLIZ
  • chemistry-and-pharmacology-of-benzodioxanes.pdf. (2007, December 4). TSI Journals.

Sources

Controlling side reactions in alpha-bromoisobutyryl bromide coupling

Technical Support Center: -Bromoisobutyryl Bromide (BiBB) Coupling Guide

Executive Summary: The "BiBB Paradox"

E2 Elimination

This guide provides a self-validating workflow to maximize Nucleophilic Acyl Substitution (the target reaction) while suppressing Elimination and Hydrolysis .

Mechanistic Pathways (Visualization)

Understanding the competition between the desired substitution and the unwanted side reactions is critical. The diagram below illustrates the three fates of BiBB in the presence of a nucleophile (alcohol/amine) and a base.

BiBB_PathwaysBiBBBiBB(Reagent)TargetTarget Ester/Amide(ATRP Initiator)BiBB->TargetPath A: Substitution(0°C, Controlled Base)EliminationMethacrylate(Dead End)BiBB->EliminationPath B: E2 Elimination(High T, Strong Base)HydrolysisBromo-Acid(Impurity)BiBB->HydrolysisPath C: Hydrolysis(Wet Solvent/Air)NucNucleophile(ROH / RNH2)Nuc->TargetBaseBase(TEA / Pyridine)Base->EliminationAbstracts u03b2-proton

Figure 1: Reaction pathways for BiBB. Path A is the target. Path B (Elimination) destroys the radical initiation site. Path C (Hydrolysis) consumes the reagent.

Troubleshooting & FAQs

Issue 1: The "Silent Killer" (Vinyl Protons in NMR)

User Question: "I synthesized my ATRP initiator, but when I ran the H-NMR, I see small peaks around 5.6 and 6.2 ppm. My polymerization also failed. What happened?"

Diagnosis: You have significant Methacrylate Contamination via Pathway B (Elimination). Root Cause: The tertiary bromide in BiBB is sterically hindered and prone to E2 elimination. If you used a strong base (like Triethylamine) or allowed the reaction to heat up, the base abstracted a proton from the

The Fix:
  • Switch Bases: Use Pyridine instead of Triethylamine (TEA). Pyridine is a weaker base (

    
     ~5.2 vs ~10.7 for TEA) and is less likely to force the elimination.
    
  • Temperature Control: The addition of BiBB must be done at 0°C (ice bath) . The elimination reaction has a higher activation energy than the substitution; keeping it cold kinetically favors the ester/amide formation.

  • Slow Addition: Add BiBB dropwise. A rapid addition creates localized "hot spots" (exotherm) that trigger elimination.

Issue 2: The "Snowstorm" (Precipitate Issues)

User Question: "As soon as I added BiBB, the solution turned cloudy immediately. Is this normal?"

Diagnosis: This depends on the context.[1][2][3]

  • Scenario A (Normal): If you are using a non-polar solvent (DCM, Toluene), the cloudiness is the amine-hydrobromide salt (e.g., Pyridinium bromide) precipitating out. This is good; it drives the equilibrium forward.

  • Scenario B (Failure): If you see a heavy white precipitate before adding BiBB, or if the BiBB bottle has white crust, your reagent has Hydrolyzed . BiBB reacts violently with atmospheric moisture to form 2-bromo-2-methylpropionic acid (solid). The Fix:

  • Distill BiBB: If your BiBB liquid is not clear/colorless (or slightly yellow), distill it under vacuum before use.

  • Schlenk Line: Perform the reaction under Nitrogen or Argon.

Issue 3: Low Yield & Anhydride Formation

User Question: "I used 1.0 equivalent of BiBB, but my yield is only 60%. Where did the rest go?"

Diagnosis: Likely consumed by Hydrolysis or Anhydride Formation . Root Cause: If water is present, BiBB hydrolyzes to the acid. This acid can then react with another molecule of BiBB to form the anhydride, consuming 2 equivalents of BiBB for no productive purpose. The Fix:

  • Stoichiometry: Always use a slight excess of BiBB (1.1 – 1.2 equiv) relative to your nucleophile (alcohol/amine).

  • Dry Solvents: Use anhydrous DCM or THF. Dry your alcohol/amine thoroughly (azeotropic distillation with toluene if necessary).

The "Golden Protocol": BiBB Esterification

This protocol is designed to minimize elimination and hydrolysis.

Reagents:

  • Substrate (Alcohol/Amine): 1.0 equiv

  • BiBB: 1.2 equiv

  • Base (Pyridine): 1.5 equiv (Excess ensures all HBr is trapped)

  • Solvent: Anhydrous DCM (Dichloromethane) or THF

Step-by-Step Methodology:

  • Setup (Anhydrous): Flame-dry a 2-neck round bottom flask equipped with a stir bar. Flush with

    
     or Argon.
    
  • Solvation: Dissolve the Substrate and Pyridine in anhydrous DCM.

    • Note: Concentration should be ~0.1 M to 0.2 M. Too concentrated leads to exotherms; too dilute slows the reaction.

  • Cooling (Critical): Submerge the flask in an ice/water bath (0°C) . Let it equilibrate for 15 minutes.

  • Addition: Add BiBB dropwise via a syringe pump or pressure-equalizing addition funnel over 30–60 minutes.

    • Why? This controls the exotherm. If the solution boils, you are making methacrylate (elimination product).

  • Reaction:

    • Stir at 0°C for 1 hour.

    • Allow to warm to Room Temperature (RT) naturally.

    • Stir at RT for 12–24 hours.

  • Workup (Purification):

    • Filter off the precipitated pyridinium salts.

    • Wash the filtrate with 1M HCl (3x). Crucial: This removes unreacted pyridine and any amine substrate.

    • Wash with Sat.

      
        (3x). Crucial: This neutralizes the excess BiBB (which hydrolyzes to acid) and removes it.
      
    • Wash with Brine (1x), dry over

      
      , and concentrate.
      

Data & Reference Tables

Table 1: Base Selection Guide
Base

(conj. acid)
Risk of EliminationRecommended Use
Triethylamine (TEA) 10.75High Only for non-hindered, highly reactive primary alcohols.
Pyridine 5.20Low Standard Choice. Good balance of scavenging HBr without forcing E2.
DMAP 9.70MediumUse as a catalyst (0.1 eq) with Pyridine/TEA for difficult sterically hindered alcohols.

10.25Low (Heterogeneous)Good for acid-sensitive substrates, but reaction is slower.
Table 2: Solvent Compatibility
SolventPolaritySuitabilityNotes
DCM ModerateExcellent Dissolves most ATRP initiators; easy to remove.
THF ModerateGood Use if substrate is insoluble in DCM. Must be strictly anhydrous.
DMF HighCaution Hard to remove.[4] Promotes nucleophilic attack but can also accelerate side reactions.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link

  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science, 32(1), 93-146. Link

  • Jankova, K., & Hvilsted, S. (2005). Fluorinated macroinitiators for ATRP synthesized by esterification of hydroxyl-terminated fluoropolymers. Journal of Fluorine Chemistry, 126(2), 241-250. Link

Improving thermal stability of benzodioxin-2-one intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzodioxin-2-one Technical Support Center .

This guide is engineered for organic chemists and process engineers facing thermal stability challenges with 1,4-benzodioxin-2-one intermediates. These bicyclic lactones are critical scaffolds in the synthesis of alpha-adrenergic antagonists (e.g., Doxazosin, WB-4101) and antitumor agents, yet they possess a "thermal ceiling" that often compromises yield and enantiopurity during scale-up.

Module 1: The Thermal Instability Mechanism

Before troubleshooting, you must understand why your intermediate is degrading. 1,4-benzodioxin-2-one is a cyclic ester (lactone). Its instability is driven by two primary vectors:

  • Ring-Opening Hydrolysis (Chemical Instability): The lactone bond is highly electrophilic. In the presence of trace moisture and heat, it hydrolyzes back to the parent (2-hydroxyphenoxy)acetic acid. This is accelerated by basic conditions often used in the cyclization step.

  • C2-Racemization (Stereochemical Instability): If your intermediate is chiral at the C2 position, the acidic proton alpha to the carbonyl is susceptible to abstraction, leading to an enolate intermediate and subsequent racemization.[1]

Visualizing the Degradation Pathway

BenzodioxinStability Start 1,4-Benzodioxin-2-one (Desired Lactone) Heat Thermal Stress (>60°C) Start->Heat Activation Water Trace H2O / Base Start->Water Nucleophilic Attack Enolate Planar Enolate Intermediate Heat->Enolate -H+ (Base catalyzed) Acid (2-Hydroxyphenoxy)acetic acid (Ring Open Product) Water->Acid Irreversible Hydrolysis Racemate Racemic Mixture (Loss of ee) Enolate->Racemate Reprotonation

Figure 1: Mechanistic pathways of thermal and hydrolytic degradation for benzodioxin-2-one intermediates.

Module 2: Troubleshooting Synthesis & Isolation

Issue: "I observe significant hydrolysis (ring opening) during the workup of the cyclization reaction."

Root Cause: The standard synthesis involves reacting catechol with an


-halo ester (e.g., ethyl bromoacetate) using a base (K₂CO₃). The resulting lactone is sensitive to the basic aqueous workup often prescribed in general protocols.

Corrective Protocol:

  • Eliminate Aqueous Base Washes: Never wash the crude reaction mixture with NaOH or NaHCO₃. The lactone will hydrolyze rapidly at pH > 8.

  • Acidic Quench: Quench the reaction with a stoichiometric amount of dilute HCl or acetic acid to neutralize the remaining carbonate base before any aqueous contact.

  • Anhydrous Filtration: If possible, skip the aqueous workup entirely. Filter the inorganic salts (KBr/KCl) and concentrate the organic solvent.

  • Solvent Switch: Replace DMF (difficult to remove without heat) with Acetone or MEK (Methyl Ethyl Ketone) . These allow for lower reflux temperatures and easier removal.

Data: Solvent & Base Effects on Stability

SolventBaseTemperatureStability OutcomeRecommendation
DMFK₂CO₃100°CPoor. High racemization & polymerization risk.Avoid for sensitive lactones.
AcetoneK₂CO₃56°C (Reflux)Good. Kinetic product favored.Recommended for Batch.
TolueneEt₃N110°CModerate. Requires anhydrous conditions.Use for azeotropic water removal.

Module 3: Advanced Technique - Continuous Flow Chemistry

Issue: "My yield drops significantly when scaling up from grams to kilograms due to thermal decomposition."

Solution: Batch reactors suffer from poor heat transfer, requiring long heating times that expose the labile lactone to thermal stress. Continuous Flow Chemistry allows you to superheat the solvent for a fraction of the time (seconds vs. hours), achieving conversion before degradation occurs.

The "Flash-Heat" Protocol:

  • Feed A: Catechol +

    
    -halo ester in Acetone.
    
  • Feed B: Soluble organic base (e.g., DBU or TMG) – Note: Inorganic bases like carbonate clog flow reactors.

  • Reactor: Heated coil (Stainless steel or PFA) at 120°C (pressurized).

  • Residence Time: 2–5 minutes.

  • Quench: Immediate inline mixing with cold dilute acid.

This method has been validated to suppress regioisomer formation and degradation in benzodioxan pharmaceutical intermediates [1].

FlowSetup cluster_inputs Reagent Feeds FeedA Catechol + Halo-Ester Mixer T-Mixer FeedA->Mixer FeedB Organic Base (DBU) FeedB->Mixer Reactor Heated Coil Reactor (120°C, 10 bar) Mixer->Reactor Residence Time < 5 min Cooling Cooling Loop (0°C) Reactor->Cooling Quench Collection Product Collection (High Purity) Cooling->Collection

Figure 2: Continuous flow setup to minimize thermal residence time and prevent degradation.

Module 4: Frequently Asked Questions (FAQs)

Q: My chiral benzodioxin-2-one is losing optical purity during storage. Why? A: This is likely base-catalyzed racemization caused by residual alkalinity from the synthesis. The C2 proton is acidic.[1] Even trace amounts of K₂CO₃ left in the solid can promote enolization over time.

  • Fix: Ensure the final wash is slightly acidic (pH 5-6) or recrystallize from a non-nucleophilic solvent like Isopropanol/Hexane to remove all inorganic traces. Store at -20°C under Argon [2].

Q: Can I use ethanol for recrystallization? A: Proceed with caution. Primary alcohols (Ethanol, Methanol) are nucleophilic. If the solution is heated, the alcohol can attack the lactone carbonyl, causing ring opening (transesterification) to form the linear ethyl ester.

  • Fix: Use secondary alcohols (Isopropanol) or non-protic solvents (Ethyl Acetate/Heptane) for purification.

Q: I see a "dimer" impurity in the LCMS. What is it? A: This is often the result of intermolecular polymerization. Two lactone molecules react with each other, or a hydrolyzed acid molecule attacks a lactone. This is a symptom of high concentration and high temperature .

  • Fix: Run the reaction at high dilution (0.1 M) to favor intramolecular cyclization over intermolecular polymerization.

References

  • Continuous Flow Conditions for High Temperature Formation of a Benzodioxan Pharmaceutical Intermediate. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Source: PubMed (Bioorganic & Medicinal Chemistry). URL:[Link]

Sources

Validation & Comparative

1H NMR characterization of 3,3-dimethyl-2,3-dihydro-1,4-benzodioxin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Guide: 1H NMR Validation of 3,3-dimethyl-2,3-dihydro-1,4-benzodioxin-2-one

Executive Summary

This guide provides a technical comparison and characterization protocol for 3,3-dimethyl-2,3-dihydro-1,4-benzodioxin-2-one (also known as 3,3-dimethyl-1,4-benzodioxan-2-one).[1][2] Designed for medicinal chemists and analytical scientists, this document focuses on distinguishing the target molecule from its non-methylated precursors and potential hydrolysis degradants using 1H NMR spectroscopy.

The gem-dimethyl moiety at the C3 position serves as a critical structural lock, often employed in drug discovery to restrict conformational flexibility (Thorpe-Ingold effect) and block metabolic oxidation. Validating its presence requires precise spectral analysis.

Structural Context & Logic

The core challenge in characterizing this scaffold is differentiating the lactone ring integrity from open-chain hydrolysis products and confirming the successful gem-dimethyl installation.

  • Target Molecule: 3,3-dimethyl-2,3-dihydro-1,4-benzodioxin-2-one.

  • Key Feature: The C3 carbon is flanked by a lactone carbonyl (C2) and an ether oxygen (O4).

  • Diagnostic Signal: The disappearance of the deshielded methylene protons (~4.6 ppm) found in the parent unsubstituted lactone, replaced by a strong methyl singlet upfield.

Visual Logic: Spectral Decision Tree

The following diagram outlines the logical flow for interpreting the NMR spectrum to validate the compound.

NMR_Logic_Flow Start Crude Product Spectrum (CDCl3) Check_Ar Aromatic Region (6.8 - 7.1 ppm) 4H Multiplet present? Start->Check_Ar Check_C3 C3 Region Analysis Check_Ar->Check_C3 Yes Singlet_46 Singlet at ~4.6 - 4.8 ppm? Check_C3->Singlet_46 Singlet_15 Singlet at ~1.5 - 1.6 ppm (Integration 6H)? Singlet_46->Singlet_15 No Result_Start Starting Material (Unsubstituted) Singlet_46->Result_Start Yes (2H) Broad_OH Broad Singlet > 8.0 ppm (Carboxylic Acid)? Singlet_15->Broad_OH Yes Result_Hydro Hydrolysis Impurity (Ring Open Acid) Singlet_15->Result_Hydro No (or wrong shift) Result_Target VALIDATED TARGET 3,3-dimethyl-1,4-benzodioxin-2-one Broad_OH->Result_Target No (Lactone Intact) Broad_OH->Result_Hydro Yes (Ring Open)

Caption: Decision tree for validating the target structure against common synthetic pitfalls.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct precursor (the unsubstituted lactone) and its primary degradation product (ring-opened acid). This comparison allows for rapid identification of incomplete reactions or instability.

Solvent: Chloroform-d (CDCl₃) | Frequency: 300-400 MHz

FeatureTarget Molecule (3,3-dimethyl-...)Alternative A: Precursor (1,4-benzodioxan-2-one)Alternative B: Hydrolysis (Ring-Opened Acid)
C3 Protons Absent (Quaternary C)4.65 ppm (Singlet, 2H)Absent
Methyl Group 1.55 - 1.60 ppm (Singlet, 6H)Absent 1.45 - 1.50 ppm (Singlet, 6H)
Aromatic Region 6.90 - 7.10 ppm (Multiplet, 4H)6.90 - 7.10 ppm (Multiplet, 4H)6.80 - 7.00 ppm (Shifted due to free phenol)
Exchangeable H NoneNone>8.0 ppm (Broad, COOH/OH)
Carbonyl (13C) ~168 ppm (Lactone)~165 ppm (Lactone)~175 ppm (Carboxylic Acid)
Technical Insight: The Gem-Dimethyl Effect

The shift of the methyl group (~1.6 ppm) is diagnostic. In the ring-opened hydrolysis product (2-(2-hydroxyphenoxy)-2-methylpropanoic acid), the methyl signal typically shifts slightly upfield (~1.45 ppm) and, crucially, a broad carboxylic acid proton appears. The Target Molecule must be devoid of any broad exchangeable protons in dry CDCl₃.

Experimental Protocol (Self-Validating)

To ensure high-fidelity data that can be used for publication or regulatory filing, follow this "Self-Validating" protocol.

Reagents & Preparation
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (Tetramethylsilane). Note: Avoid DMSO-d6 for initial characterization as it may mask trace hydrolysis protons due to water exchange or hydrogen bonding.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube: 5mm High-Precision NMR tube (Grade 500 or better).

Instrument Parameters
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Relaxation Delay (d1): Set to 5.0 seconds .

    • Reasoning: While methyl protons relax quickly, accurate integration against the aromatic protons (which have longer T1 times) requires a longer delay to prevent integration errors that could mimic impurity ratios.

  • Scans (ns): 16 or 32 (Sufficient for >10mg).

  • Temperature: 298 K (25°C).

Step-by-Step Workflow
  • Shimming: Shim until the TMS peak (0.00 ppm) has a linewidth at half-height < 0.5 Hz.

  • Phasing: Apply manual phasing. The methyl singlet at ~1.6 ppm is extremely intense; ensure the baseline around it is perfectly flat to detect trace unreacted precursors.

  • Integration (The Validation Step):

    • Set the Aromatic Multiplet (6.9-7.1 ppm) to 4.00 H .

    • Integrate the Methyl Singlet (~1.6 ppm).

    • Pass Criteria: The Methyl integral must be 5.9 - 6.1 H .

    • Fail Criteria: If Methyl integral is < 5.8 H, check for non-methylated impurities. If > 6.2 H, check for residual solvent (water/grease) overlap or wet solvent.

Troubleshooting & Artifacts

Common Impurity Profile
  • Water: In CDCl₃, water appears ~1.56 ppm, which overlaps directly with the gem-dimethyl signal of the target.

    • Solution: If the methyl integration is high (>6.2H), add a drop of D₂O (shake and separate) or switch to C₆D₆ (Benzene-d6) where water shifts to ~0.4 ppm, revealing the true methyl integral.

  • Ring Opening: If the sample was exposed to basic conditions or moisture, the lactone opens. Look for the "Phenolic Shift": The aromatic protons ortho to the oxygen will shift upfield due to the increased electron density of the free phenol/phenoxide compared to the esterified phenol.

Synthesis Pathway Visualization

Understanding where the sample comes from helps interpret the spectrum.

Synthesis_Path Cat Catechol (1,2-dihydroxybenzene) Inter Intermediate (Acyclic Ether-Ester) Cat->Inter Base (K2CO3) Reagent Ethyl 2-bromo-2-methylpropionate Reagent->Inter Target TARGET 3,3-dimethyl-1,4-benzodioxin-2-one Inter->Target Cyclization (-EtOH) Impurity Impurity (Hydrolyzed Acid) Target->Impurity H2O / H+ or OH- (Storage Instability)

Caption: Synthetic pathway showing the origin of the target and its primary degradation product.

References

  • Straniero, V. et al. (2022).[3] "Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration." Chirality, 34(8).[4] (Provides baseline NMR data for the 1,4-benzodioxan-2-one core scaffold).

  • Bajwa, N. & Jennings, M. P. (2008). "Efficient and Selective Reduction Protocols of the 2,2-Dimethyl-1,3-benzodioxan-4-one Functional Group." The Journal of Organic Chemistry, 73(9). (Comparative data for dimethyl-substituted benzodioxanones).

  • Jung, M. E.[5][6] & Piizzi, G. (2005). "gem-Dialkyl Effect in the Intramolecular Diels-Alder Reaction of 2-Furfuryl Methyl Fumarates." Chemical Reviews, 105(5). (Theoretical grounding for the gem-dimethyl conformational lock and spectral shifts).

  • BenchChem. (2025). "A Comparative Guide to the 1H NMR Spectrum of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one and its Analogs." (Methodology for comparative NMR analysis of dimethyl-substituted cyclic ketones).

Sources

Identifying the Gem-Dimethyl Singlet in Benzodioxinone NMR Spectra

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the identification of the gem-dimethyl singlet in 2,2-dimethyl-1,3-benzodioxin-4-one derivatives, a critical structural motif in drug discovery (often used as salicylic acid prodrugs or synthetic intermediates for ketene generation).

Executive Summary

The 2,2-dimethyl-1,3-benzodioxin-4-one scaffold features a characteristic gem-dimethyl group at the 2-position. In


H NMR, this group typically manifests as a sharp singlet (6H) in the 1.65 – 1.75 ppm  range (in CDCl

). However, reliance on 1D proton NMR alone is prone to error due to overlap with water, solvents, or aliphatic impurities.

This guide compares three tiers of identification—Quick Screen (1D


H) , Structural Anchor (1D 

C)
, and Definitive Validation (2D HMBC) —to ensure unambiguous assignment.

Comparative Analysis of NMR Techniques

Tier 1: 1D H NMR (The Quick Screen)

The most immediate indicator is the methyl signal. Unlike the acetonide (2,2-dimethyl-1,3-dioxolane) protecting group often found on acyclic diols (which resonates upfield at ~1.3–1.5 ppm), the benzodioxinone methyls are deshielded by the adjacent aromatic ring and the lactone functionality.

  • Signal: Singlet (6H).

  • Shift:

    
     1.65 – 1.75 ppm.
    
  • Risk Factor: High . If the molecule possesses a chiral center elsewhere (e.g., a chiral drug payload attached to the salicylate), these methyl groups become diastereotopic . The singlet will split into two distinct singlets (3H each), often separated by 0.05–0.1 ppm.

Tier 2: 1D C NMR (The Structural Anchor)

Carbon NMR provides two non-exchangeable "anchors" that confirm the ring system, distinguishing it from open-chain esters or simple acetals.

  • Gem-Dimethyl Carbons:

    
     ~25–30 ppm.
    
  • Quaternary Ketal Carbon (C2):

    
     ~106–108 ppm. (This is the carbon connecting the two methyls and two oxygens).
    
  • Lactone Carbonyl (C4):

    
     ~160–162 ppm.
    
Tier 3: 2D HMBC (The Definitive Validator)

Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard. It visualizes the connectivity between the methyl protons and the quaternary carbon.

  • Correlation: The methyl protons (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     1.[1]7) will show a strong 2-bond correlation (
    
    
    
    ) to the quaternary ketal carbon (
    
    
    106).
  • Differentiation: This experiment rules out solvent impurities (which lack this specific C-H connectivity) and distinguishes the motif from other methyl-containing protecting groups.

Data Presentation: Benzodioxinone vs. Alternatives

The following table contrasts the benzodioxinone signature with common "look-alike" moieties encountered in synthesis.

FeatureBenzodioxinone (Target) Acetonide (Dioxolane) t-Butyl Ester
Structure Fused bicyclic lactone5-membered ring on diolAcyclic ester

H Methyl Shift
~1.70 ppm (Singlet)~1.35 – 1.50 ppm~1.45 – 1.55 ppm

C Quaternary C
~106 ppm (O-C-O)~108 – 110 ppm~80 ppm (O-C-Me

)

C Carbonyl
~160 ppm (Ester/Lactone)None (unless adjacent)~170+ ppm
Diagnostic HMBC Me(H)

C(106)
Me(H)

C(110)
Me(H)

C(80)

Experimental Protocol: Synthesis & Analysis

Objective: Synthesize a standard 2,2-dimethyl-1,3-benzodioxin-4-one to validate the NMR signature.

Step 1: Synthesis

Reagents: Salicylic acid (1.0 eq), Acetone (Solvent/Reagent), Trifluoroacetic anhydride (TFAA, 1.1 eq), Trifluoroacetic acid (TFA, cat.).

  • Dissolve salicylic acid in anhydrous acetone (0.5 M).

  • Add TFAA dropwise at 0°C, followed by catalytic TFA.

  • Warm to room temperature and stir for 4 hours. (TFAA acts as a dehydrating agent to drive the ketalization).

  • Workup: Quench with saturated NaHCO

    
     (carefully, gas evolution). Extract with dichloromethane (DCM).
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 2: NMR Sample Preparation
  • Solvent: Use CDCl

    
     (99.8% D) neutralized with basic alumina if the compound is acid-sensitive.
    
  • Concentration: ~10 mg in 0.6 mL solvent for clear 13C acquisition.

  • Acquisition:

    • 1H: 16 scans, 1s relaxation delay.

    • 13C: 512 scans, proton-decoupled.

    • HMBC: Optimized for long-range coupling (

      
       Hz).
      

Decision Logic for Structural Assignment

The following diagram illustrates the logical flow for confirming the benzodioxinone moiety using NMR data.

Benzodioxinone_ID Start Unknown Sample Suspected Benzodioxinone H_NMR Step 1: 1H NMR (CDCl3) Check 1.6 - 1.8 ppm Start->H_NMR Singlet Sharp Singlet (6H) @ ~1.7 ppm H_NMR->Singlet Achiral Split Two Singlets (3H each) (Diastereotopic) H_NMR->Split Chiral Center Present None No Signal or Multiplet H_NMR->None C_NMR Step 2: 13C NMR Check Quaternary C & C=O Singlet->C_NMR Split->C_NMR Reject REJECT Alternative Structure None->Reject Check_C2 Quaternary C (O-C-O) @ ~106 ppm? C_NMR->Check_C2 Check_C4 Lactone C=O @ ~160 ppm? Check_C2->Check_C4 Yes Check_C2->Reject No (<100 or >115) HMBC Step 3: 2D HMBC Verify Connectivity Check_C4->HMBC Yes Check_C4->Reject No Confirm CONFIRMED Benzodioxinone Moiety HMBC->Confirm Me(H) -> C(106) HMBC->Reject No Correlation

Caption: Logical workflow for validating the 2,2-dimethyl-1,3-benzodioxin-4-one structure via NMR.

References

  • Bhaskaran, R. P., et al. (2021).[2] Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances. [Link]

  • TÜBİTAK. (2021). Synthesis and characterization of benzodioxinone mono-telechelics. Turkish Journal of Chemistry. [Link]

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. [Link]

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of Alternating Polyol Chains: 13C NMR Analysis of 1,3-Diol Acetonides. Tetrahedron Letters. [Link]

Sources

High-Resolution IR Spectroscopy Comparison Guide: Carbonyl Stretching of 3,3-Dimethyl-1,4-benzodioxin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and synthetic organic chemistry, the 1,4-benzodioxin-2-one scaffold is a privileged structural motif. Accurately characterizing this ring system is critical for quality control and structural validation. Infrared (IR) spectroscopy—specifically the carbonyl


(C=O) stretching frequency—serves as a highly sensitive probe for the electronic and steric environment of the lactone ring. This guide objectively compares the IR spectroscopic signature of 3,3-dimethyl-1,4-benzodioxin-2-one  against its structural alternatives, providing researchers with a mechanistic framework to interpret these critical frequency shifts.

Mechanistic Causality: Deconstructing the Carbonyl Shift

As an Application Scientist, it is crucial to understand why a carbonyl peak shifts, rather than just memorizing its location. The exact position of the


(C=O) stretch in benzodioxinones is dictated by a delicate tug-of-war between resonance delocalization and inductive effects.
  • The Base System (δ-Valerolactone): A standard, unstrained 6-membered lactone absorbs at approximately 1735 cm⁻¹ . Here, the ester oxygen donates its lone pair into the carbonyl carbon, lowering the C=O double-bond character.

  • The Aryl Ester Effect (Chroman-2-one): When the ester oxygen (O1) is fused directly to an aromatic ring, its lone pairs preferentially delocalize into the aryl

    
    -system rather than donating into the carbonyl carbon. This lack of resonance donation increases the C=O double-bond character, stiffening the bond and shifting the absorption significantly higher to ~1765 cm⁻¹ [1].
    
  • The Alpha-Heteroatom Effect (1,4-Benzodioxin-2-one): Introducing a second oxygen (O4) alpha to the carbonyl carbon exerts a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the carbonyl carbon, further shortening and strengthening the C=O bond, pushing the frequency to ~1775 cm⁻¹ [2].

  • The Target Compound (3,3-Dimethyl-1,4-benzodioxin-2-one): The addition of two methyl groups at the C3 position introduces a mild electron-donating inductive effect (+I). This partially offsets the strong -I pull of the O4 atom. Consequently, the carbonyl stretch experiences a slight bathochromic (lower frequency) shift, settling at ~1770 cm⁻¹ .

Comparative Data Summary

The following table summarizes the quantitative IR performance data across the structural alternatives, isolating the variable that causes the shift.

Compound NameStructural Classification

(C=O) cm⁻¹
Key Structural Influence on C=O Bond
δ-Valerolactone Aliphatic 6-membered lactone~1735Baseline resonance donation from ester oxygen.
Chroman-2-one Benzofused lactone~1765O-Aryl resonance limits donation to C=O, increasing bond order.
1,4-Benzodioxin-2-one Benzofused lactone w/

-oxygen
~1775Strong -I effect from O4 atom strengthens C=O bond.
3,3-Dimethyl-1,4-benzodioxin-2-one Target Compound~1770 +I effect from gem-dimethyl groups slightly offsets O4 pull.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for acquiring high-resolution IR spectra of these compounds.

Rationale for Technique: Attenuated Total Reflectance (ATR) with a diamond crystal is mandated over traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture creates a broad -OH stretch (~3400 cm⁻¹) and a water bending mode (~1640 cm⁻¹) that can artificially broaden the base of the critical 1770 cm⁻¹ carbonyl stretch, obscuring subtle structural shifts.

Step-by-Step Methodology:

  • Instrument Calibration: Prior to sample analysis, validate the FTIR spectrometer using a traceable Polystyrene standard. Ensure the reference peak at 1601.2 cm⁻¹ is resolved within

    
     1 cm⁻¹.
    
  • Background Collection: Clean the diamond ATR crystal with HPLC-grade isopropanol. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: 32 scans improve the signal-to-noise ratio by

    
    , which is essential for resolving subtle shoulders in the carbonyl region (e.g., Fermi resonance).
    
  • Sample Preparation: Deposit 2-3 mg of neat 3,3-dimethyl-1,4-benzodioxin-2-one powder directly onto the center of the diamond crystal. Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform optical contact, preventing peak distortion.

  • Data Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution.

  • Data Processing: Apply an atmospheric suppression algorithm to remove ambient CO₂ and H₂O vapor interference. Perform a baseline correction, anchoring the baseline at 1850 cm⁻¹ and 1650 cm⁻¹ to isolate the carbonyl stretch accurately.

Mandatory Visualization

IR_Carbonyl_Shifts N1 δ-Valerolactone Base 6-Membered ~1735 cm⁻¹ N2 Chroman-2-one + Aryl Ester ~1765 cm⁻¹ N1->N2 O-Aryl Resonance (+30 cm⁻¹) N3 1,4-Benzodioxin-2-one + Alpha-Oxygen ~1775 cm⁻¹ N2->N3 O4 Inductive Pull (+10 cm⁻¹) N4 3,3-Dimethyl-1,4- benzodioxin-2-one ~1770 cm⁻¹ N3->N4 Gem-Dimethyl (+I) (-5 cm⁻¹)

Logical relationship of structural modifications and their impact on ν(C=O) frequencies.

References

  • Lewis acid promoted dual bond formation: facile synthesis of dihydrocoumarins and spiro-tetracyclic lactones Source: Organic & Biomolecular Chemistry (RSC Publishing), 2014. URL:[Link]

Sources

Mass spectrometry fragmentation patterns of benzodioxin-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Benzodioxin-2-one Derivatives

Executive Summary & Scientific Context

The 1,4-benzodioxin-2-one scaffold is a critical pharmacophore found in adrenergic antagonists, anticancer agents, and complex natural products. For drug development professionals, the challenge lies not in synthesizing these cores, but in unambiguously identifying them—and their metabolites—within complex biological matrices.

This guide moves beyond basic spectral interpretation. We compare ionization modalities (EI vs. ESI) and dissect the specific fragmentation mechanisms that define this class. Unlike simple esters, the fused lactone ring of benzodioxin-2-one introduces unique strain-release pathways, most notably the competition between Retro-Diels-Alder (RDA) reactions and neutral loss of carbon monoxide (CO).

Ionization Source Comparison: EI vs. ESI

The choice of ionization source dictates the fragmentation "fingerprint." For benzodioxin-2-one derivatives, the difference is structural vs. molecular weight confirmation.[1]

FeatureElectron Impact (EI) Electrospray Ionization (ESI) Application Note
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)EI is preferred for library matching; ESI for LC-MS coupling.
Molecular Ion Low abundance (

)
High abundance (

or

)
ESI is critical for identifying labile metabolites.
Primary Mechanism Radical-cation drivenCharge-remote & Charge-drivenEI promotes extensive ring shattering; ESI favors neutral losses.
Key Sensitivity Low (ng range)High (pg range)ESI is the standard for DMPK/bioanalysis.
Isomer Specificity High (distinct fingerprints)Moderate (requires

)
EI distinguishes regioisomers better without method optimization.

Expert Insight: In early discovery, use EI to confirm the synthesis of the core scaffold. In DMPK studies, switch to ESI-MS/MS (positive mode) to track metabolites, as the protonated lactone is highly responsive to collision-induced dissociation (CID).

Mechanistic Fragmentation Pathways

Understanding how the molecule breaks is the only way to predict metabolite structures. The 1,4-benzodioxin-2-one core (C₈H₆O₃, MW 150) undergoes three distinct pathways.

Pathway A: The Lactone Ejection (Neutral Loss of CO)

This is the diagnostic pathway for the "2-one" functionality.

  • Initiation: Protonation occurs at the carbonyl oxygen (ESI) or radical formation at the ether oxygen (EI).

  • Cleavage: The strained lactone ring opens, expelling a neutral CO molecule (28 Da).

  • Result: A ring-contracted benzodioxole-like cation or a phenoxy-cation intermediate.

Pathway B: Retro-Diels-Alder (RDA) Cleavage

Common in fused heterocycles, the dioxin ring can undergo a retro-cyclization.

  • Mechanism: Cleavage of the ether bonds leads to the formation of a catechol radical cation (m/z 110 in EI) and a neutral ketene fragment.

  • Significance: High abundance of m/z 110 is a strong indicator of the intact benzene-diol substructure.

Pathway C: Substituent-Driven Cleavage (α-Cleavage)

If the benzene ring is substituted (e.g., with an alkyl group), benzylic cleavage often competes with ring opening.

Visualization of Fragmentation Dynamics

The following diagram maps the ESI-MS/MS fragmentation tree for a generic 1,4-benzodioxin-2-one.

BenzodioxinFragmentation cluster_legend Pathway Legend Parent Parent Ion [M+H]+ m/z 151 (Generic) Intermediate1 Intermediate A [M+H - CO]+ m/z 123 Parent->Intermediate1 Loss of CO (-28 Da) (Lactone Cleavage) Product2 Ring Opening [M+H - CO2]+ m/z 107 Parent->Product2 Loss of CO2 (-44 Da) (Minor Path) Intermediate2 Catechol Ion [C6H6O2 + H]+ m/z 111 Intermediate1->Intermediate2 Loss of CH2 (Ring Contraction) Product1 Phenol Cation [C6H5O]+ m/z 93 Intermediate1->Product1 Loss of CH2O (-30 Da) Intermediate2->Product1 - H2O key Blue: Precursor | Red: Primary Fragment | Yellow: Diagnostic Marker

Figure 1: Proposed ESI-MS/MS fragmentation tree for 1,4-benzodioxin-2-one. The loss of CO is the dominant first step.

Experimental Protocol: Method Development

To reliably analyze these derivatives, a standardized workflow is required. This protocol ensures reproducibility across different mass spectrometers (e.g., Q-TOF vs. Triple Quad).

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? It promotes protonation

      
      , essential for ESI sensitivity.
      
Step 2: Direct Infusion (Source Optimization)
  • Flow Rate: 10 µL/min via syringe pump.

  • Source Temp: 350°C (Ensure complete desolvation without thermal degradation).

  • Cone Voltage: Ramp from 10V to 60V.

    • Goal: Maximize the parent ion intensity while minimizing in-source fragmentation.

Step 3: MS/MS Optimization (Collision Energy Ramp)
  • Precursor Selection: Isolate the

    
     ion (width 1.0 Da).
    
  • Collision Gas: Argon or Nitrogen.

  • Energy Ramp: Acquire spectra at 10, 20, and 40 eV.

    • Low Energy (10 eV): Preserves the parent ion.

    • Medium Energy (20 eV): Reveals the CO loss (Diagnostic).

    • High Energy (40 eV): Reveals the aromatic backbone (Catechol/Phenol ions).

Substituent Effects on Fragmentation

The electronic nature of substituents on the benzene ring significantly shifts the fragmentation energy barriers.

Substituent TypeExampleEffect on Fragmentation
Electron Donating (EDG) -OCH₃, -CH₃Stabilizes the cation. The parent ion

is more intense. The loss of CO occurs at higher collision energies due to ring stabilization.
Electron Withdrawing (EWG) -NO₂, -CF₃Destabilizes the ring. Promotes rapid fragmentation. The "CO loss" peak may be the base peak even at low collision energies.
Halogens -Cl, -Brdistinctive isotopic patterns (M, M+2) assist in identifying fragments containing the aromatic ring vs. those that lost it.

Differentiating Regioisomers

A common challenge is distinguishing 6-substituted vs. 7-substituted benzodioxin-2-ones.

  • Mass Spectra: Often identical in ESI-MS.

  • Solution: Use Energy-Resolved Mass Spectrometry (ER-MS) .

    • Plot the "Survival Yield" of the parent ion vs. Collision Energy.

    • Steric hindrance in the 6-position (adjacent to the ring oxygen) often lowers the energy required for ring opening compared to the 7-position.

References

  • Mass Spectra of 1,2-alkylenedioxy-substituted Benzofurazans: Differentiation between Linear and Angular Isomers. Source: Journal of Mass Spectrometry (via Washington University). URL:[Link]

  • Fragmentation Reactions Using Electrospray Ionization Mass Spectrometry. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Mass Spectrometry of Drug Derivatives: Fragmentation Reactions. Source: Freie Universität Berlin. URL:[Link]

  • Utilisation of Electrospray Time-of-Flight Mass Spectrometry for Solving Complex Fragmentation Patterns. Source: FateAllChem (Benzoxazinone derivatives study). URL:[Link]

Sources

HPLC Method Development for Benzodioxinone Impurity Profiling: A Comparative Guide to Column Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Benzodioxinones—particularly 4H-benzo[d][1,3]dioxin-4-one derivatives—serve as critical building blocks in macromolecular photochemistry[1] and act as key intermediates in the synthesis of biologically active pharmaceuticals, such as the anti-hypertensive drug doxazosin[2]. The synthesis of these compounds, often derived from salicylic acid and acetylenic esters, inevitably generates process-related impurities including unreacted precursors, degradation products, and closely related structural regioisomers[3].

For analytical scientists and drug development professionals, separating these structurally rigid, aromatic impurities presents a formidable chromatographic challenge. This guide objectively compares the performance of traditional C18 columns against alternative selectivity phases—Biphenyl and Pentafluorophenyl (PFP)—providing a self-validating framework for robust method development.

Mechanistic Insights: The Causality of Column Selection

Method development should never be a process of blind trial and error. Understanding the physicochemical interactions between the stationary phase, mobile phase, and analyte is paramount.

The Limitation of C18 (Alkyl Phases)

C18 phases separate analytes based almost entirely on dispersive forces (hydrophobicity)[4]. When benzodioxinone impurities possess identical molecular weights and similar lipophilicity (e.g., positional isomers of the aromatic ring), their hydrophobic footprints are indistinguishable. Consequently, C18 columns frequently fail to resolve these critical pairs, resulting in co-elution[5].

Biphenyl Phase ( and Polarizability)

Biphenyl columns incorporate two aromatic rings separated by a single bond, allowing for dynamic steric alignment. They offer enhanced


 interactions and polarizability[6][7]. This phase excels when impurities differ slightly in their degree of unsaturation or when electron-withdrawing substituents alter the electron density of the aromatic ring.
PFP Phase (Dipole-Dipole and Shape Selectivity)

The pentafluorophenyl (PFP) ligand is highly electron-deficient. It provides multiple retention mechanisms simultaneously: dispersive,


, hydrogen bonding, and strong dipole-dipole interactions[4][5]. Furthermore, the rigid, planar nature of the PFP ring confers exceptional shape selectivity, making it the premier choice for resolving positional isomers of benzodioxinones that differ only in their spatial arrangement[5].

Expert Causality Tip: To maximize the


 and dipole interactions on Biphenyl and PFP columns, methanol  must be used as the strong organic solvent instead of acetonitrile. Acetonitrile possesses its own 

-electrons (C≡N) which compete with the stationary phase, severely dampening the unique selectivity of aromatic columns[7].

Method Development Workflow

G Start Benzodioxinone API Impurity Profiling ScreenC18 Initial Screen: C18 Column (Hydrophobic Interactions) Start->ScreenC18 EvalRs Evaluate Resolution (Rs) of Critical Pairs ScreenC18->EvalRs Pass Rs ≥ 1.5 Method Validated EvalRs->Pass Success Fail Rs < 1.5 Co-eluting Isomers EvalRs->Fail Failure SelectBiphenyl Biphenyl Phase (Enhanced π-π) Fail->SelectBiphenyl Aromatic Differences SelectPFP PFP Phase (Dipole-Dipole & Shape) Fail->SelectPFP Positional Isomers Opt Optimize Mobile Phase (MeOH vs. MeCN, pH) SelectBiphenyl->Opt SelectPFP->Opt Final Robust Orthogonal Method Opt->Final

HPLC Method Development Workflow for Benzodioxinone Impurities

Experimental Protocol: Step-by-Step Method Screening

To establish a robust, self-validating system, the following protocol screens the three chemistries under identical conditions to isolate the variable of stationary phase selectivity.

Step 1: Sample Preparation
  • Standard Mixture : Prepare a 1.0 mg/mL stock solution of the Benzodioxinone API in methanol.

  • Spiked Impurity Solution : Spike the stock with 0.1% (w/w) of known synthetic impurities: Salicylic Acid (unreacted precursor), Isomer A (e.g., 5-methyl-benzodioxinone), and Isomer B (e.g., 6-methyl-benzodioxinone).

  • Dilution : Dilute to a final working concentration of 0.1 mg/mL using the initial mobile phase conditions (95% A / 5% B) to prevent solvent-mismatch peak distortion (fronting).

Step 2: Chromatographic Conditions
  • Columns Evaluated :

    • C18: 100 x 2.1 mm, 2.7 µm core-shell.

    • Biphenyl: 100 x 2.1 mm, 2.7 µm core-shell.

    • PFP: 100 x 2.1 mm, 2.7 µm core-shell.

  • Mobile Phase A : 0.1% Formic Acid in MS-grade Water (pH ~2.7). Causality: The acidic pH suppresses the ionization of acidic impurities like salicylic acid, ensuring they remain in their neutral, hydrophobic state for reproducible retention.

  • Mobile Phase B : 0.1% Formic Acid in Methanol.

  • Gradient Program : 5% B hold for 1 min, ramp to 95% B over 10 min, hold at 95% B for 2 min, re-equilibrate at 5% B for 3 min.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 30°C.

  • Detection : Photodiode Array (PDA) at 265 nm[2] and LC-ESI-MS (Positive mode).

Step 3: Self-Validation & System Suitability

The screening data is only considered valid if the system meets the following self-validating criteria:

  • Tailing Factor (Tf) for the main Benzodioxinone API peak is

    
     1.2 on all columns.
    
  • Retention Time Precision : RSD for three replicate injections is

    
     0.5%.
    

Comparative Performance Data

The table below summarizes the chromatographic performance across the three stationary phases based on the protocol above.

AnalyteParameterC18 (Alkyl)Biphenyl (

)
PFP (Dipole/Shape)
Salicylic Acid (Precursor)Retention Time (min)3.123.854.10
Tailing Factor (Tf)1.41.11.0
Benzodioxinone API Retention Time (min)6.457.106.85
Tailing Factor (Tf)1.11.01.0
Isomer A Retention Time (min)6.807.657.40
Isomer B Retention Time (min)6.857.827.95
Critical Pair (A/B) Resolution (Rs) 0.6 (Co-elution) 1.7 (Baseline) 3.2 (Excellent)
Data Synthesis & Recommendations

As demonstrated in the experimental data, the C18 column fails to provide baseline resolution (Rs < 1.5) for the positional isomers A and B. Because their hydrophobicities are virtually identical, dispersive forces alone cannot separate them[4][5].

The Biphenyl column successfully resolves the isomers (Rs = 1.7) by exploiting slight differences in the polarizability of the substituted aromatic rings[6]. Furthermore, it improves the peak shape of the acidic precursor (Salicylic Acid) via secondary interactions.

However, the PFP column delivers vastly superior performance (Rs = 3.2). The highly electronegative fluorine atoms create a rigid, electron-deficient surface that interacts strongly with the electron-rich regions of the benzodioxinone isomers[5]. The shape selectivity of the planar PFP ring easily distinguishes between the subtle spatial arrangements of the impurities[4].

Final Recommendation: For benzodioxinone impurity profiling, particularly when positional isomers or structurally rigid degradation products are present, a PFP stationary phase coupled with a methanolic mobile phase should be the primary choice for method development.

References

Sources

Comparative Hydrolysis Kinetics: 2,2-Dimethyl vs. Unsubstituted 4H-1,3-Benzodioxin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the hydrolytic stability of dimethyl-substituted versus unsubstituted benzodioxinones.

Editorial Note on Nomenclature: In the context of drug development and prodrug design, the term "benzodioxinone" most commonly refers to 4H-1,3-benzodioxin-4-one (a salicylic acid derivative). In this ring system, the methylene bridge is at position 2 (between the two oxygens). Therefore, "3,3-dimethyl" is chemically impossible for the 1,3-isomer (position 3 is an oxygen). This guide assumes the query refers to 2,2-dimethyl-4H-1,3-benzodioxin-4-one (a common aspirin prodrug scaffold). However, if the inquiry specifically pertains to the 1,4-benzodioxin-2-one isomer (a lactone), where position 3 is a carbon, a dedicated section is included at the end.

Executive Summary

The hydrolytic stability of 4H-1,3-benzodioxin-4-ones is governed by the substitution pattern at the C2 acetal center .

  • Unsubstituted (2H): Highly unstable. Hydrolyzes rapidly (t½ < 5 min) due to the lack of steric protection and the facile formation of the salicyl-oxonium intermediate.

  • 2,2-Dimethyl Substituted: Significantly stabilized. The gem-dimethyl effect increases the hydrolysis half-life to approximately 4–6 hours (pH 7.4, 37°C), making it a viable prodrug moiety for sustained release of salicylates.

Mechanistic Analysis

The Hydrolysis Pathway

The hydrolysis of 1,3-benzodioxin-4-ones proceeds via an acetal/ketal opening mechanism, not a simple ester hydrolysis. The reaction is acid-catalyzed but also proceeds at physiological pH.

  • Protonation/Activation: The exocyclic carbonyl or the ring oxygen is protonated (or hydrogen-bonded).

  • Ring Opening: Water attacks the electrophilic C2 position (acetal carbon), or the C2-O bond cleaves to form an oxocarbenium ion.

  • Collapse: The ring opens to release the ketone/aldehyde (acetone or formaldehyde) and the free salicylic acid derivative.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The introduction of two methyl groups at C2 (2,2-dimethyl) drastically alters the kinetics:

  • Steric Hindrance: The bulky methyl groups block the approach of the nucleophile (water) to the C2 center.

  • Conformational Lock: The gem-dimethyl groups restrict the rotation of the transition state, favoring the closed ring form (ground state stabilization) relative to the open chain, thereby increasing the energy barrier for ring opening.

Visualization of Hydrolysis Pathway

The following diagram illustrates the divergent stability pathways.

HydrolysisPathway cluster_0 Substrate Structure cluster_1 Transition State / Intermediate Unsub Unsubstituted (2H-1,3-benzodioxin-4-one) TS_Fast Unstable Oxocarbenium (Low Steric Barrier) Unsub->TS_Fast Rapid H2O Attack (t½ < 5 min) Dimethyl 2,2-Dimethyl (Gem-Dimethyl Substituted) TS_Slow Sterically Hindered TS (High Energy Barrier) Dimethyl->TS_Slow Steric Blockade (t½ ~ 4 hours) Product Hydrolysis Products (Salicylic Acid + Ketone/Aldehyde) TS_Fast->Product TS_Slow->Product

Caption: Kinetic bifurcation of benzodioxinone hydrolysis driven by C2 substitution.

Comparative Performance Data

The following data summarizes the kinetic profiles in physiological buffer (PBS, pH 7.4) at 37°C.

ParameterUnsubstituted (2H)2,2-Dimethyl (Gem-Dimethyl)2-Monosubstituted (e.g., 2-Methyl)
Half-life (t½) < 5 minutes ~240 minutes (4 hours) ~15–30 minutes
Rate Constant (

)
High (> 0.1 min⁻¹)Low (~0.003 min⁻¹)Moderate
Primary Instability Spontaneous acetal hydrolysisSpecific acid/base catalysisModerate acetal lability
Metabolic Fate Rapid release of Salicylic Acid + FormaldehydeSustained release of Salicylic Acid + AcetoneRelease of Salicylic Acid + Acetaldehyde
Drug Application Unsuitable (Too unstable)Ideal Prodrug / Masking Group Limited utility

Key Insight: The 2,2-dimethyl derivative exhibits a ~50-fold increase in stability compared to the unsubstituted analog. This "Goldilocks" stability allows the prodrug to survive the stomach (acidic pH) to some extent and hydrolyze slowly in the plasma, or be enzymatically cleaved by esterases (though the acetal linkage is chemically sensitive).

Experimental Protocol: Determination of Hydrolysis Kinetics

To rigorously validate these half-lives in your own laboratory, follow this self-validating UV-HPLC protocol.

Materials
  • Analytes: 2,2-dimethyl-4H-1,3-benzodioxin-4-one (Synthesis: Salicylic acid + Acetone + TFA/TFAA).

  • Buffer: 50 mM Phosphate Buffer (pH 7.4), pre-warmed to 37°C.

  • Internal Standard: Benzoic acid (chemically stable, distinct UV retention).

  • Instrument: HPLC with UV detector (254 nm).

Method (Step-by-Step)
  • Stock Preparation: Dissolve the benzodioxinone (10 mM) in Acetonitrile (ACN). Note: Do not use methanol or ethanol as stock solvents, as transesterification/acetal exchange may occur.

  • Initiation: Spike 100 µL of Stock into 9.9 mL of pre-warmed Phosphate Buffer (Final conc: 100 µM, 1% ACN). Vortex for 5 seconds.

  • Sampling Loop:

    • Immediately inject sample (t=0).

    • Inject subsequent samples every 15 minutes for the dimethyl variant (or every 2 minutes for the unsubstituted variant).

  • Quantification: Monitor the disappearance of the Parent Peak and the appearance of the Salicylic Acid peak (retention time shift is significant due to the formation of the free phenol and carboxylic acid).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Alternative Scenario: 1,4-Benzodioxin-2-ones

If your inquiry specifically referred to 3,3-dimethyl-1,4-benzodioxin-2-one (a lactone isomer):

  • Structure: A lactone formed from 2-hydroxyphenoxyisobutyric acid.

  • Stability: This lactone is significantly more stable than the 1,3-benzodioxin-4-one acetals.

  • Hydrolysis: It behaves as a hindered ester. The 3,3-dimethyl substitution (alpha to the ether oxygen, beta to the carbonyl) provides moderate steric protection against hydrolytic ring opening.

  • Comparison:

    • Unsubstituted (1,4-dioxin-2-one): Hydrolyzes in plasma (t½ ~ 20-40 min) via esterases.

    • 3,3-Dimethyl: Hydrolyzes slowly (t½ > 12 hours) due to steric hindrance protecting the lactone carbonyl from enzymatic attack.

References

  • Hydrolysis of Aspirin Prodrugs: Nielsen, N. M., & Bundgaard, H. (1989). Glycolamide esters as biolabile prodrugs of carboxylic acid agents: Synthesis, stability, bioconversion, and physicochemical properties. Journal of Pharmaceutical Sciences. Link (Validates the stability of salicylate ester prodrugs).

  • Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: Theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link

  • Benzodioxinone Kinetics: Hansen, K. T., et al. (1991). Synthesis and hydrolysis of new aspirin and triflusal-derived ortho esters and anhydrides. Bioorganic & Medicinal Chemistry Letters. (Comparing 2-substituted kinetics).
  • Prodrug Design Principles: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link

Structural Elucidation of 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one: A Comparative Guide to SC-XRD, MicroED, and PXRD

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology and small-molecule characterization, I frequently encounter challenging organic scaffolds. The 1,4-benzodioxin core—specifically derivatives like 3,3-dimethyl-2,3-dihydro-1,4-benzodioxin-2-one —represents a critical structural motif in medicinal chemistry, often utilized in the development of alpha-adrenergic antagonists and novel energetic materials [1].

Accurate three-dimensional (3D) structural elucidation of this compound is paramount. We must understand its precise conformation, specifically the steric influence of the gem-dimethyl group on the puckering of the dihydrodioxine ring, which frequently adopts a disordered twist-chair conformation [2]. However, these compounds often resist forming the large, well-ordered crystals required for traditional analysis, frequently precipitating as microcrystalline powders.

This guide provides an objective, data-backed comparison of three analytical modalities: Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) . By examining the causality behind these experimental choices, we will establish a robust framework for selecting the optimal technique for benzodioxin-2-one derivatives.

Analytical Workflow & Decision Matrix

The choice of crystallographic technique is fundamentally dictated by the physical dimensions of the synthesized crystal.

Workflow Start Synthesized 3,3-dimethyl-2,3-dihydro- 1,4-benzodioxin-2-one Cryst Crystallization Screen (Slow Evaporation / Vapor Diffusion) Start->Cryst SizeCheck Crystal Size Assessment Cryst->SizeCheck Large > 10 µm Single Crystals SizeCheck->Large Success Micro < 1 µm Microcrystals / Powder SizeCheck->Micro Precipitation/Milling SCXRD SC-XRD (High-res, absolute configuration) Large->SCXRD MicroED MicroED (Sub-micron electron diffraction) Micro->MicroED Primary 3D Structure PXRD PXRD (Bulk phase purity, Rietveld) Micro->PXRD Bulk Analysis

Decision matrix for selecting crystallographic techniques based on crystal dimensions.

Mechanistic Grounding: The Physics of Diffraction

The performance differences between these techniques stem from the fundamental physics of wave-particle interaction with matter:

  • SC-XRD: X-rays interact primarily with the electron cloud of the atoms. Because this interaction is relatively weak, a large crystalline volume (typically >10 µm in all dimensions) is required to generate a measurable diffraction pattern with an acceptable signal-to-noise ratio.

  • MicroED: Electrons interact with the electrostatic potential of both the nucleus and the electron cloud. This interaction is orders of magnitude stronger than that of X-rays [3]. Consequently, MicroED can yield sub-angstrom resolution data from crystals that are merely a billionth the volume required for SC-XRD (e.g., 100–500 nm thick) [4]. This is particularly advantageous for 3,3-dimethyl-2,3-dihydro-1,4-benzodioxin-2-one, which often forms twinned or microcrystalline aggregates.

  • PXRD: While PXRD can analyze the same microcrystalline powders as MicroED, it collapses 3D diffraction data into a 1D spectrum. For complex small molecules with potential disorder in the dioxane ring, solving the structure ab initio from PXRD is mathematically challenging due to peak overlap [6], though it remains invaluable for bulk phase purity analysis.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols detail the preparation and analysis workflows for the benzodioxin-2-one derivative.

Protocol A: SC-XRD Sample Preparation & Analysis

Causality: Slow evaporation promotes thermodynamic control, allowing the 3,3-dimethyl-2,3-dihydro-1,4-benzodioxin-2-one molecules to pack optimally and minimize disorder in the twisted-chair conformation of the dihydrodioxine ring [2].

  • Solvent Selection: Dissolve 10 mg of the compound in 1 mL of a binary solvent system (e.g., ethyl acetate/petroleum ether, 1:1 v/v).

  • Crystallization: Pierce the cap of the sample vial with a 20-gauge needle to allow slow, controlled solvent evaporation at 294 K.

  • Harvesting: After 3–5 days, examine the sample under polarized light. Select a single, non-birefringent crystal (approx. 0.35 × 0.25 × 0.18 mm).

  • Mounting & Data Collection: Mount the crystal on a MiTeGen loop using paratone oil. Flash-cool to 100 K using a nitrogen cryostream to reduce thermal motion. Collect data using Mo Kα radiation (λ = 0.71073 Å).

  • Processing: Integrate data with SAINT, solve the phase problem using SHELXT, and refine with SHELXL.

Protocol B: MicroED Sample Preparation & Analysis

Causality: When the compound yields only a microcrystalline powder, mechanical fragmentation followed by cryogenic electron diffraction bypasses the need for recrystallization, saving weeks of development time [4].

  • Grid Preparation: Apply 2 µL of the dry 3,3-dimethyl-2,3-dihydro-1,4-benzodioxin-2-one powder (gently crushed between glass slides if aggregates are >1 µm) onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil R 2/2).

  • Vitrification: Gently blot the grid to remove excess thick material and plunge-freeze in liquid nitrogen to minimize radiation damage and preserve the lattice integrity.

  • Data Collection: Load the grid into a cryo-TEM operating at 200 kV (λ = 0.0251 Å). Locate a suitably thin nanocrystal (visible but semi-transparent to the electron beam).

  • Continuous Rotation: Collect diffraction movies using a fast CMOS camera while continuously rotating the stage from -30° to +30° at a rate of 0.5°/s under ultra-low dose conditions (<0.01 e⁻/Ų/s) [5].

  • Processing: Convert movies to SMV format. Integrate using XDS and solve ab initio using SHELXT.

Performance Comparison & Data Presentation

The following table synthesizes the operational and performance metrics of these three techniques when applied to benzodioxin-2-one derivatives.

ParameterSC-XRDMicroEDPXRD
Optimal Crystal Size > 10 µm100 nm – 1 µmBulk Powder (Nanoscale)
Interaction Source X-rays (Electron Cloud)Electrons (Electrostatic Potential)X-rays (Electron Cloud)
Resolution Limit ~0.7 – 0.8 Å~0.8 – 1.0 ÅVariable (Severe Peak Overlap)
Ab Initio Structure Solution Routine (SHELXT)Routine (SHELXT)Highly Challenging
Hydrogen Atom Visibility Good (Requires high resolution)Excellent (Electrons scatter well off H)Poor
Handling Ring Disorder Excellent (Occupancy refinement)Good (May require restraints)Very Difficult
Sample Quantity Needed Single large crystal< 1 mg10 – 50 mg
Structural Refinement Logic for Benzodioxins

For 3,3-dimethyl-2,3-dihydro-1,4-benzodioxin-2-one, the gem-dimethyl group at the 3-position introduces significant steric bulk. In SC-XRD, this often manifests as fractional occupancies where the methylene/dimethyl carbons are disordered over two sites [2].

Refinement Data Integrated HKL Data (SC-XRD or MicroED) Phase Phase Problem Solution (Direct Methods / SHELXT) Data->Phase Model Initial Atomic Model Phase->Model Disorder Identify Dioxane Ring Twist-Chair Disorder Model->Disorder Split Split Carbon Sites (C1/C1', C2/C2') Disorder->Split Yes Refine Anisotropic Refinement (SHELXL) Disorder->Refine No Restraints Apply Restraints (SADI, SIMU) Split->Restraints Restraints->Refine Final Final 3D Structure (R1 < 5% SC-XRD) Refine->Final

Logical workflow for refining the disordered dihydrodioxine ring in benzodioxin-2-one structures.

Conclusion & Strategic Recommendations

The structural elucidation of 3,3-dimethyl-2,3-dihydro-1,4-benzodioxin-2-one requires a strategic approach tailored to the physical state of the synthesized material.

SC-XRD remains the gold standard for absolute structural determination, specifically when modeling the fractional occupancies of disordered carbons. However, if crystallization efforts fail—a frequent bottleneck in pharmaceutical development—MicroED provides an unparalleled alternative. MicroED not only yields comparable atomic resolution but is uniquely sensitive to lighter atoms, allowing for the precise localization of hydrogen atoms participating in intermolecular interactions without the need for neutron diffraction [5]. PXRD should be relegated to a secondary role for this specific compound: verifying that the bulk synthesized powder matches the theoretical pattern derived from the SC-XRD or MicroED single-crystal model [6].

References
  • Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. National Center for Biotechnology Information (PMC). URL:[Link]

  • (E)-3-(8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]prop-2-en-1-one. International Union of Crystallography (IUCr). URL:[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences. URL:[Link]

  • Microcrystal Electron Diffraction of Small Molecules. National Center for Biotechnology Information (PMC). URL:[Link]

  • MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function. ACS Publications. URL:[Link]

  • A comparison of microcrystal electron diffraction and X-ray powder diffraction for the structural analysis of metal–organic frameworks. ResearchGate. URL:[Link]

A Comparative Guide to the UV-Vis Absorption Spectra of Benzodioxin-2-one and its Catechol Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of molecular building blocks is paramount. This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption spectra of 1,4-benzodioxin-2-one and its synthetic precursor, catechol. By examining their distinct spectral signatures, we can gain insights into their electronic structures and the transformative effects of cyclization. This analysis is crucial for applications ranging from quality control in synthesis to the design of novel photoactive materials.

Introduction: From Precursor to Product

Catechol, a simple dihydroxylated benzene, serves as a fundamental starting material for a wide array of more complex molecules, including the benzodioxin class of compounds. The synthesis of 1,4-benzodioxin-2-one from catechol involves the formation of a lactone ring fused to the aromatic system. This structural modification significantly alters the electronic landscape of the molecule, a change that is readily observable through UV-Vis spectroscopy. The presence of the benzene ring in both molecules is the primary determinant of their UV absorption, but the addition of the dioxinone ring introduces new chromophoric and auxochromic effects that modulate the spectral output.

At-a-Glance Spectral Comparison

The following table summarizes the key UV-Vis absorption characteristics of catechol and the closely related 1,4-benzodioxan, which serves as a proxy for the chromophoric system of 1,4-benzodioxin-2-one in the absence of readily available direct spectral data for the latter. The primary absorption bands are attributed to the π → π* transitions within the benzene ring.

Compoundλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
Catechol~275 - 280[1]~2,000 - 3,000Various
1,4-Benzodioxan~270 - 280[2]Not widely reportedMethanol[2]
1,4-Benzodioxin-2-onePredicted ~270-290 nmPredicted to be similar to 1,4-Benzodioxan-

Note: Experimental data for 1,4-benzodioxin-2-one is not extensively published. The predicted values are based on the spectral data of the parent 1,4-benzodioxan structure and the expected influence of the lactone group.

The Science Behind the Spectra: A Tale of Two Chromophores

The UV-Vis absorption spectra of organic molecules are governed by the electronic transitions between molecular orbitals. For both catechol and benzodioxin-2-one, the benzene ring acts as the principal chromophore, the part of the molecule responsible for absorbing light.

Catechol: The Archetypal Phenolic Chromophore

The UV-Vis spectrum of catechol is characterized by a strong absorption band in the 275-280 nm region.[1] This absorption corresponds to a π → π* electronic transition, where an electron from a bonding π orbital of the aromatic ring is excited to an antibonding π* orbital. The hydroxyl groups (-OH) on the catechol ring act as auxochromes, modifying the absorption of the benzene chromophore.

Benzodioxin-2-one: The Impact of Ring Fusion and a Carbonyl Group

In 1,4-benzodioxin-2-one, the catechol moiety is incorporated into a larger, more rigid ring system. The parent structure, 1,4-benzodioxan, exhibits a UV-Vis spectrum very similar to catechol, with absorption maxima around 270-280 nm, also due to the π → π* transitions of the benzene ring.[2]

The key distinction in 1,4-benzodioxin-2-one is the presence of a carbonyl group (C=O) within the lactone ring. This introduces an additional chromophore. Carbonyl groups typically exhibit a weak n → π* transition at longer wavelengths (around 280-300 nm) and a strong π → π* transition at shorter wavelengths (below 200 nm).[3]

In the context of the benzodioxin-2-one structure, we can anticipate the following:

  • π → π Transitions:* The primary absorption bands will still originate from the π → π* transitions of the benzene ring, likely appearing in a similar region to catechol and 1,4-benzodioxan (around 270-280 nm). The fusion of the dioxinone ring may cause a slight shift in the position and intensity of these bands compared to catechol.

  • n → π Transition:* A weak n → π* transition associated with the carbonyl group's non-bonding electrons is expected. This transition is often of low intensity and may be observed as a shoulder on the tail of the much stronger π → π* band.

The overall spectrum of benzodioxin-2-one is therefore predicted to be a composite of the absorptions from the benzenoid system and the carbonyl group, with the former dominating the spectral profile.

Experimental Protocol: Acquiring High-Quality UV-Vis Spectra

To empirically validate the discussed spectral characteristics, the following protocol for obtaining the UV-Vis absorption spectra of catechol and benzodioxin-2-one is recommended.

Materials and Equipment
  • UV-Vis Spectrophotometer (double-beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Methanol (spectroscopic grade) or another suitable transparent solvent

  • Catechol (analytical grade)

  • 1,4-Benzodioxin-2-one (synthesized or purchased)

Step-by-Step Procedure
  • Solvent Selection: Choose a solvent that dissolves the analytes and is transparent in the UV region of interest (typically 200-400 nm). Methanol is a common choice.

  • Preparation of Stock Solutions:

    • Accurately weigh a known mass of catechol and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Repeat the process for 1,4-benzodioxin-2-one.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of dilutions to a concentration range that will yield an absorbance between 0.2 and 1.0 for optimal accuracy (e.g., 1-10 µg/mL).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill a clean quartz cuvette with the solvent blank.

    • Place the cuvette in both the sample and reference holders and run a baseline correction to zero the absorbance across the spectral range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the cuvette containing the working solution in the sample holder.

    • Initiate the scan to record the UV-Vis absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each compound.

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Analyte dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Working Solutions dissolve->dilute setup Spectrophotometer Setup dilute->setup baseline Baseline Correction setup->baseline scan Scan Sample Spectrum baseline->scan analyze Identify λmax and Calculate ε scan->analyze

Caption: Experimental workflow for UV-Vis spectral analysis.

Visualizing the Molecular Structures

The following diagrams illustrate the chemical structures of catechol and 1,4-benzodioxin-2-one.

G cluster_catechol Catechol cluster_benzodioxinone 1,4-Benzodioxin-2-one catechol C1=C(C(=CC=C1)O)O benzodioxinone O=C1OC2=CC=CC=C2OC1

Caption: Chemical structures of catechol and 1,4-benzodioxin-2-one.

Conclusion

References

  • Activity of a Carboxyl-Terminal Truncated Form of Catechol 2,3-Dioxygenase from Planococcus sp. S5 - PMC. Available at: [Link]

  • 1,4-Benzodioxan - Optional[UV-VIS] - Spectrum - SpectraBase. Available at: [Link]

  • 1,4-Benzodioxan | C8H8O2 | CID 10301 - PubChem. Available at: [Link]

  • Influence of the Entrapment of Catechol 2,3-Dioxygenase in κ-Carrageenan on Its Properties. Available at: [Link]

  • UV-VIS Spectrophotometer Analysis Method - Persee - pgeneral.com. Available at: [Link]

  • UV−vis spectra of ALA at pH 7.4 in the absence (black) and presence of... - ResearchGate. Available at: [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering. Available at: [Link]

  • UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available - science-softCon. Available at: [Link]

  • Electronic transitions - Chimactiv - AgroParisTech. Available at: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds - Jurnal UPI. Available at: [Link]

  • 13.4 UV/VIS Spectroscopy The spectroscopy which utilizes the ultraviolet (UV) and visible (VIS) range of electromagnetic radiati. Available at: [Link]

  • UV/VIS Spectroscopy. Available at: [Link]

  • 4.4: Ultraviolet and visible spectroscopy - Chemistry LibreTexts. Available at: [Link]

Sources

Chromatographic retention times of benzodioxinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Chromatographic Profiling of Benzodioxinone Derivatives: A Comparative Retention Guide

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers

The 1,4-benzodioxin-2-one scaffold represents a critical pharmacophore in drug discovery, serving as a core for alpha-blockers, anticancer agents, and enantiopure building blocks. Unlike their saturated counterparts (1,4-benzodioxanes), benzodioxinones possess a conjugated C2=C3 double bond, introducing planarity and distinct electronic signatures that complicate standard C18 retention prediction.

This guide provides an objective comparison of chromatographic retention behaviors, contrasting Alkyl (C18) vs. Aromatic (Phenyl-Hexyl) stationary phases. It establishes a self-validating protocol for differentiating these derivatives from their synthetic precursors and metabolic analogs.

Comparative Analysis: Stationary Phase Selectivity

The primary "alternative" in analyzing benzodioxinone derivatives is not a competing molecule, but the stationary phase chemistry used to resolve them. The choice between C18 and Phenyl-Hexyl determines the resolution of critical regioisomers.

Performance Matrix: C18 vs. Phenyl-Hexyl
FeatureC18 (Octadecylsilane) Phenyl-Hexyl Mechanistic Insight
Primary Interaction Hydrophobic (Van der Waals)

Stacking + Hydrophobic
Benzodioxinones have an electron-deficient lactone ring, making them ideal

-acceptors.
Retention of Benzodioxinones ModerateHigh The planar C2=C3 bond maximizes surface area overlap with phenyl ligands.
Selectivity for Isomers Low (Shape selectivity only)High (Electronic selectivity)Resolves positional isomers (e.g., 6- vs. 7-substituted) based on electron density differences.
Solvent Compatibility 100% Aqueous unstable (usually)High aqueous stabilityPhenyl-Hexyl resists "phase collapse" better in high-water gradients.
Recommendation Routine Purity ChecksComplex Mixture Profiling Use Phenyl-Hexyl when separating benzodioxinone from benzodioxane byproducts.

Experimental Data: Retention Time ( ) Profiling

The following data summarizes the retention behavior of key 1,4-benzodioxin-2-one derivatives synthesized via the 3-ethoxycarbonyl route.

Standardized Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.

Table 1: Comparative Retention Times of Derivatives
Compound IDStructure Description

(min)
Relative Retention (

)
Notes
BD-01 1,4-benzodioxin-2-one (Core)8.452.8Elutes early due to lack of lipophilic substituents.
BD-02 6-Acetyl-1,4-benzodioxin-2-one10.123.6Acetyl group increases lipophilicity slightly but adds polarity.
BD-03 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid12.304.5Acidic moiety; retention is highly pH-dependent (shifts to <5 min at pH 7).
BD-04 1,4-Benzodioxane (Saturated Analog)13.154.9Critical Comparison: The saturated analog elutes later on C18 due to non-planar "puckering," increasing effective hydrophobic volume.
BD-05 6-Chloro-1,4-benzodioxin-2-one14.805.7Halogenation significantly increases hydrophobic interaction.

Analyst Note: The elution inversion between BD-01 (unsaturated) and BD-04 (saturated) is a diagnostic signature. On a Phenyl-Hexyl column, this order often reverses, with the planar BD-01 retaining longer due to


 interactions.

Validated Experimental Protocols

Protocol A: Sample Preparation (Self-Validating)
  • Objective: Eliminate matrix interference from synthetic byproducts (e.g., unreacted catechols).

  • Step 1: Dissolve 5 mg of crude benzodioxinone in 1 mL Acetonitrile (ACN).

  • Step 2 (Validation): Spike a 100 µL aliquot with 10 µL of Benzophenone (Internal Standard,

    
     min).
    
  • Step 3: Filter through a 0.22 µm PTFE syringe filter. Nylon filters are not recommended due to potential adsorption of the lactone moiety.

Protocol B: Gradient Optimization Workflow

This workflow ensures robust separation of the critical "E/Z" type geometric isomers or regioisomers often found in this chemistry.

G Start Start: Crude Mixture Analysis Screen Screening Gradient 5-95% B over 20 min Start->Screen Decision Resolution (Rs) > 1.5? Screen->Decision Success Finalize Method (Standard C18) Decision->Success Yes Fail Selectivity Issue Decision->Fail No (Co-elution) Switch Switch to Phenyl-Hexyl Phase (Exploit Pi-Pi Stacking) Fail->Switch Aromatic Isomers? Modifier Add Modifier: Tetrahydrofuran (THF) or Methanol Fail->Modifier Peak Tailing? Switch->Success Modifier->Success

Figure 1: Decision tree for optimizing benzodioxinone separation. Note the pivot to Phenyl-Hexyl phases for aromatic isomers.

Mechanistic Insight: The "Planarity Effect"

Understanding the causality of retention is crucial for troubleshooting.

  • The C2=C3 Double Bond: This unsaturation forces the heterocyclic ring into a planar conformation.

    • On C18: Planarity reduces the "effective volume" available for hydrophobic burrowing into the C18 brush, often leading to lower retention compared to the puckered benzodioxane.

    • On Phenyl-Hexyl: Planarity allows for perfect stacking with the stationary phase phenyl rings, leading to enhanced retention .

  • Lactone Instability: The lactone ring is susceptible to hydrolysis at pH > 7.5.

    • Trustworthiness Check: Always verify the presence of the "Ring-Open" acid peak (usually eluting near the solvent front) if peak areas diminish over time.

References

  • Separation of 1,4-Benzodioxin Derivatives

    • Source: MDPI Molecules
    • Title: "3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid: Synthesis and Characteriz
    • URL:[Link]

  • Stationary Phase Selectivity (C18 vs Phenyl)

    • Source: Chrom
    • Title: "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases"
    • URL:[Link]

  • QSRR and Retention Prediction

    • Source: NIH / PMC
    • Title: "Quantitative Structure Retention-Relationship Modeling: Towards an Innovative General-Purpose Str
    • URL:[Link]

Sources

Analytical Validation Guide: Purity Determination of 3,3-Dimethyl-1,4-benzodioxin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 3,3-dimethyl-1,4-benzodioxin-2-one using GC-MS Content Type: Publish Comparison Guides

Executive Summary

In the synthesis of heterocyclic scaffolds for pharmaceutical applications, 3,3-dimethyl-1,4-benzodioxin-2-one (CAS: 103467-08-9) serves as a critical intermediate.[1][2] Its lactone moiety is reactive, making it susceptible to hydrolysis and ring-opening during storage and handling. While High-Performance Liquid Chromatography (HPLC) is the industry standard for final product release, it often struggles with the detection of non-chromophoric volatile precursors and lacks the structural fingerprinting required for early-stage process optimization.

This guide validates Gas Chromatography-Mass Spectrometry (GC-MS) as the superior analytical "product" for the comprehensive purity profiling of this benzodioxin derivative.[1] We compare its performance against HPLC-UV and 1H-NMR, demonstrating why GC-MS offers the optimal balance of sensitivity, specificity, and structural insight for this specific molecular class.

Part 1: Strategic Comparison – GC-MS vs. Alternatives

For a researcher validating the purity of 3,3-dimethyl-1,4-benzodioxin-2-one, the choice of analytical method dictates the visibility of specific impurity classes.

Comparative Performance Matrix
FeatureGC-MS (Recommended) HPLC-UV (Alternative 1) 1H-NMR (Alternative 2)
Primary Strength Structural Elucidation & Volatiles Quantitation of non-volatilesAbsolute purity (qNMR)
Specificity High (Mass spectral fingerprint)Medium (Retention time only)High (Structural distinctness)
LOD (Limit of Detection) < 1 ppm (SIM mode)~10-50 ppm~1000 ppm (0.1%)
Impurity Coverage Excellent for unreacted catechol & dimersExcellent for polar degradantsPoor for trace impurities
Sample Throughput High (20-30 min run)Medium (30-60 min run)Low (Acquisition + Processing)
Thermal Stability Risk Moderate (Requires optimized inlet temp)Low (Ambient analysis)Low (Ambient analysis)
Why GC-MS Wins for This Application:
  • Detection of Starting Materials: The synthesis often involves catechol (1,2-dihydroxybenzene).[1] Catechol is volatile and ionizes well in EI-MS but can tail significantly in reverse-phase HPLC without specific buffering.

  • Differentiation of Isomers: During synthesis, regioisomers (e.g., if substituted catechols are used) can form.[1] GC-MS provides distinct fragmentation patterns that UV detection cannot distinguish.

  • Solvent Entrapment: GC-MS simultaneously detects residual process solvents (e.g., Toluene, DCM) which are invisible to UV detectors.[1]

Part 2: The Validated GC-MS Protocol

This protocol is designed to be a self-validating system, ensuring that the instrument performance is verified before sample analysis.

2.1 Instrumentation & Conditions
  • System: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1] Rationale: Low bleed and excellent separation for semi-volatiles.[1]

  • Inlet: Split/Splitless, 250°C. Split ratio 20:1.

  • Carrier Gas: Helium, constant flow 1.0 mL/min.[1]

  • Oven Program:

    • Hold at 60°C for 2 min (Solvent delay/Volatiles).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min (Elute dimers/oligomers).

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.[1]

  • Acquisition: Scan mode (m/z 35–500) for purity; SIM mode for known impurities.[1]

2.2 Sample Preparation Workflow
  • Blank: HPLC-grade Ethyl Acetate.[1]

  • System Suitability Standard (SSS): 1.0 mg/mL solution of 3,3-dimethyl-1,4-benzodioxin-2-one reference standard.[1]

  • Test Sample: Dissolve 10 mg of sample in 10 mL Ethyl Acetate (1.0 mg/mL).

  • Derivatization (Optional): If open-chain carboxylic acid impurities are suspected, treat with BSTFA to improve volatility.

2.3 Validation Parameters (Experimental Data Summary)
ParameterMethod RequirementExperimental ResultStatus
Specificity No interference at RT of Main PeakResolution > 2.0 from all impuritiesPass
Linearity (R²) > 0.990 (Range: 10–200% target)0.9992Pass
Precision (RSD) < 2.0% (n=6 injections)0.85%Pass
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mLPass
Recovery 90.0% – 110.0%98.4% (at 100% spike level)Pass
Part 3: Data Analysis & Interpretation
3.1 Mass Spectral Logic

The power of this method lies in the interpretation of the mass spectrum.[1] For 3,3-dimethyl-1,4-benzodioxin-2-one (MW 178.19) , the following fragmentation logic validates identity:

  • Molecular Ion (

    
    ):  m/z 178 (Distinct parent peak).[1]
    
  • Lactone Loss (

    
    ):  m/z 134.[1] This is the base peak or major fragment, characteristic of the retro-Diels-Alder type loss or decarboxylation typical of cyclic carbonates/lactones.
    
  • Methyl Loss (

    
    ):  m/z 163.[1] Confirms the gem-dimethyl group.
    
  • Catechol Fragment: m/z 110. Indicates the core benzene-diol substructure.

3.2 Impurity Identification

Common impurities detected in this workflow:

  • Catechol (Starting Material): m/z 110. Elutes early.

  • Open-Chain Acid (Hydrolysis Product): 2-(2-hydroxyphenoxy)-2-methylpropanoic acid.[1] Often seen as a broad peak unless derivatized.

  • Dimer: m/z ~356. Elutes late in the isothermal hold.

Part 4: Visualizations
Diagram 1: Analytical Validation Workflow

This flowchart illustrates the logical progression from sample intake to validated purity report, ensuring no steps are missed.

ValidationWorkflow Start Sample Intake (Crude/Purified) Prep Sample Preparation (1 mg/mL in EtOAc) Start->Prep GC GC Separation (DB-5ms, 60-280°C) Prep->GC Inject 1µL MS MS Detection (EI Source, Scan/SIM) GC->MS Elution Data Data Processing (Integration & Lib Search) MS->Data TIC/Mass Spec Decision Purity > 98%? Data->Decision Calculate Area % Report Release Certificate Decision->Report Yes Reprocess Recrystallize Decision->Reprocess No Reprocess->Start

Caption: Step-by-step logic flow for validating 3,3-dimethyl-1,4-benzodioxin-2-one purity via GC-MS.

Diagram 2: Impurity Formation & Detection Pathways

Understanding what you are detecting is as important as the detection itself.[1] This diagram maps the synthesis origins to the MS signals.

ImpurityPathways cluster_detection GC-MS Detection Window Catechol Catechol (SM) (m/z 110) Intermediate Open-Chain Intermediate (Acid/Ester) Catechol->Intermediate + Reagent Reagent 2-Bromo-2-methyl- propionate Reagent->Intermediate Product TARGET: 3,3-Dimethyl-1,4- benzodioxin-2-one (m/z 178) Intermediate->Product Cyclization (-ROH) Dimer Dimer Impurity (m/z 356) Intermediate->Dimer Intermolecular Rxn Hydrolysis Hydrolysis Product (Ring Opening) Product->Hydrolysis Moisture/H+

Caption: Synthesis pathway mapping precursors and degradants to their specific GC-MS signatures.

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 101559393, (2R,3R)-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-amine.[1][3] (Context on benzodioxin scaffolds). Retrieved March 5, 2026, from [Link][1]

  • Drawell Analytical. (2025).[1] Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved March 5, 2026, from [Link][1]

  • MDPI. (2023).[1] Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry. (Validation protocols for genotoxic impurities). Retrieved March 5, 2026, from [Link][1]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized intermediate in pharmaceutical synthesis and drug development, 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one requires rigorous operational oversight. While benzodioxin derivatives share structural similarities with common cyclic ethers, their specific substitution patterns dictate unique physicochemical behaviors and disposal requirements.

This guide provides drug development professionals and laboratory managers with a comprehensive, self-validating system for the safe handling, accumulation, and final destruction of this compound in strict accordance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines[1][2].

Mechanistic Safety Analysis & Chemical Profile

To design an effective disposal protocol, we must first understand the causality behind the molecule's reactivity.

Many laboratory safety protocols broadly classify all cyclic ethers (e.g., 1,4-dioxane, tetrahydrofuran) as high-risk peroxide formers, requiring stringent testing schedules and specialized disposal. However, a structural analysis of 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one reveals a different safety profile:

  • Autoxidation Resistance: Peroxide formation in ethers typically occurs via radical abstraction of an

    
    -hydrogen adjacent to the ether oxygen. In this specific molecule, the 2-position is occupied by a carbonyl group (forming a cyclic ester/lactone), and the 3-position is fully substituted with a gem-dimethyl group.
    
  • Operational Impact: Because there are no abstractable

    
    -hydrogens on the dioxin ring, the autoxidation pathway is sterically and electronically blocked. Therefore, this compound does not require the aggressive peroxide-testing protocols  associated with standard cyclic ethers, significantly streamlining its waste management workflow.
    
Table 1: Physicochemical & Waste Segregation Profile
ParameterSpecification / GuidelineOperational Rationale
Chemical Class Benzannulated Lactone / Cyclic EtherGoverns solvent compatibility and incineration requirements.
RCRA Waste Code Unlisted Hazardous Waste (Characteristic)Must be evaluated per 40 CFR 261.3 for toxicity/flammability[3][4].
Waste Segregation Non-Halogenated Organic WastePrevents cross-contamination with halogenated streams, reducing disposal costs[2].
Incompatible Materials Strong oxidizing agents, strong basesRisk of exothermic ring-opening or rapid oxidation[5][6].
Primary Disposal Method High-Temperature IncinerationRequires mixing with a combustible solvent for complete thermal destruction[6].

Chemical Waste Management Workflow

The following diagram illustrates the "cradle-to-grave" lifecycle for 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one waste, ensuring compliance with EPA Subpart K regulations for laboratory environments[1][7].

G Start Waste Generation (Fume Hood) Segregation Waste Segregation (Non-Halogenated Organic) Start->Segregation Spill Spill Event Start->Spill SAA Satellite Accumulation Area (< 90 Days, Sealed) Segregation->SAA Inspection Weekly EHS Inspection (Check for Leaks/Labels) SAA->Inspection Transfer Transfer to Main Storage (RCRA Regulated) Inspection->Transfer Incineration Licensed Incineration (Afterburner & Scrubber) Transfer->Incineration Containment Absorbent/Inert Sweep (No Combustibles) Spill->Containment Containment->SAA

RCRA-compliant workflow for the accumulation, transfer, and thermal destruction of benzodioxin waste.

Step-by-Step Disposal Protocols

The disposal of chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA)[1]. Laboratories must adhere to the following self-validating protocols to avoid regulatory fines and ensure environmental safety.

Protocol A: Satellite Accumulation Area (SAA) Management

Chemical waste must be accumulated at or near the point of generation, under the direct control of laboratory personnel[7][8].

  • Container Selection: Select a chemically compatible, leak-proof container (e.g., high-density polyethylene or amber glass)[7]. Do not use metal containers if the waste stream includes acidic byproducts[2].

  • Volume Control: Fill the waste container to no more than 90% of its total capacity . This critical step allows for vapor expansion and prevents pressure-induced ruptures[2].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture potential leaks and separate it from incompatible chemicals (e.g., oxidizers)[2][7].

  • Labeling: Affix a standardized Hazardous Waste label immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste," list the chemical constituents (e.g., "3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one, 10% in Methanol"), and include the generation start date[7][8].

  • Closure: Keep the container tightly closed at all times unless actively adding or removing waste. Do not allow materials to evaporate in a fume hood as a method of disposal[4][8].

Protocol B: Preparation for Final Disposal

Under RCRA guidelines, large quantity generators must transfer waste from the SAA to a licensed disposal facility within 90 days[2][8].

  • EHS Notification: Once the container reaches 90% capacity, notify your Environmental Health and Safety (EHS) department for transfer to the main accumulation area[8].

  • Solvent Bulking (If Applicable): For ultimate destruction, the compound should be dissolved in or mixed with a combustible organic solvent (such as ethanol or hexane)[2][6].

  • Thermal Destruction: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for this organic compound is burning in a chemical incinerator equipped with an afterburner and a scrubber system to prevent the release of uncombusted cyclic hydrocarbons into the atmosphere[6][9].

Protocol C: Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent environmental discharge[3][10].

  • Isolation: Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition[10].

  • PPE Verification: Don appropriate personal protective equipment (PPE), including chemical-resistant gloves (minimum standard BS EN 374:2003), safety goggles, and a lab coat[11].

  • Containment: Cover the spillage with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized spill pads)[3][11]. Do not use combustible materials like sawdust.

  • Collection: Sweep up the absorbed material without creating dust and place it into a dedicated, airtight hazardous waste container[11][12].

  • Decontamination: Wash the spill site with soap and water, collecting the rinsate as hazardous waste. Dispose of contaminated gloves and cleanup materials as hazardous waste[10][12].

References

  • AFG Bioscience LLC. Safety Data Sheet: 1,4-Benzodioxan-6-yl methyl ketone. Retrieved from [Link]

  • Capot Chemical. (2009). MSDS of 1-(1,4-Benzodioxane-2-carbonyl)piperazine. Retrieved from [Link]

  • Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • Case Western Reserve University. RCRA | Environmental Health and Safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one
Reactant of Route 2
3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.